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Core Science & Biosynthesis

Foundational

Comprehensive Chemical Identification and Analytical Characterization of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

Abstract: The Strategic Value of 5-Nitrothiophene Derivatives In the landscape of modern drug discovery, electron-deficient heteroaromatics serve as critical building blocks for developing targeted therapeutics. 2-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Strategic Value of 5-Nitrothiophene Derivatives

In the landscape of modern drug discovery, electron-deficient heteroaromatics serve as critical building blocks for developing targeted therapeutics. 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a highly specialized, high-value intermediate. It combines the redox-active 5-nitrothiophene pharmacophore—known for its potent antimicrobial and antineoplastic properties—with a versatile


-hydroxy acid moiety. This technical guide provides a definitive framework for the chemical identification, theoretical synthesis, and analytical validation of this compound, ensuring high-fidelity data for downstream drug development workflows.

Section I: Definitive Chemical Nomenclature and System Identifiers

Because 2-hydroxy-2-(5-nitro-2-thienyl)acetic acid is a highly specific, custom-synthesized intermediate, it does not currently possess a universally indexed, open-access CAS Registry Number in primary public databases. However, its structural identity is definitively established via its SMILES string and its direct synthetic relationship to commercially available precursors, such as 5-nitrothiophene-2-carboxaldehyde (CAS: 4521-33-9)[1].

To ensure seamless integration into electronic laboratory notebooks (ELNs) and cheminformatics pipelines, all core identifiers and structural properties are consolidated below.

Table 1: Core Chemical Identifiers & Structural Properties

Identifier TypeValue / Assignment
IUPAC Name 2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid
Molecular Formula C₆H₅NO₅S
Molecular Weight 203.17 g/mol
Canonical SMILES O=C(O)C(O)c1ccc([O-])s1
Structural Moieties Thiophene ring, C5-Nitro group, C2-

-Hydroxy acid
Precursor CAS Number 4521-33-9 (5-Nitrothiophene-2-carboxaldehyde)
Closest Analog CAS 4165-31-5 (2-Hydroxy-2-(thiophen-2-yl)acetic acid)

Section II: Mechanistic Causality in Drug Design (The Pharmacophore)

Understanding why this molecule is synthesized is crucial for guiding experimental design. The 5-nitro-2-thienyl moiety is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to enhance the bactericidal activity of novel scaffolds against multidrug-resistant pathogens such as MRSA[2]. Furthermore, structural optimization of thiophene and furan derivatives often leverages these electron-deficient heteroaromatics to modulate target binding and metabolic stability[3].

The causality behind its biological efficacy lies in its mechanism of action as a prodrug. The nitro group undergoes enzymatic reduction by bacterial nitroreductases, generating highly reactive intermediates that induce oxidative stress and DNA damage.

BioreductionMechanism Prodrug 5-Nitrothiophene Moiety Enzyme Bacterial Nitroreductases (Type I / Type II) Prodrug->Enzyme Enzymatic Binding Radical Nitro Radical Anion (Reactive Intermediate) Enzyme->Radical 1-Electron Reduction ROS Reactive Oxygen Species (Superoxide, H2O2) Radical->ROS Redox Cycling (O2) DNA DNA Damage & Cell Death (Antimicrobial Effect) Radical->DNA Direct Alkylation ROS->DNA Oxidative Stress

Fig 1: Mechanism of action for the 5-nitrothiophene pharmacophore via nitroreductase activation.

Section III: De Novo Synthetic Architecture and Protocol

To synthesize 2-hydroxy-2-(5-nitro-2-thienyl)acetic acid, a robust, two-step homologation workflow is required, starting from 5-nitrothiophene-2-carboxaldehyde. The protocol below is designed as a self-validating system, ensuring that intermediate stability dictates the choice of reagents.

SynthesisWorkflow Start 5-Nitrothiophene-2-carbaldehyde (CAS: 4521-33-9) Step1 Step 1: Cyanohydrin Formation (NaCN, NaHSO3, 0°C) Start->Step1 Nucleophilic Addition Intermediate Intermediate: 2-Hydroxy-2-(5-nitro-2-thienyl)acetonitrile Step1->Intermediate Step2 Step 2: Acidic Hydrolysis (Conc. HCl, Reflux) Intermediate->Step2 Nitrile Hydrolysis Product Product: 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (Target Compound) Step2->Product Validation Analytical Validation (NMR, IR, LC-MS) Product->Validation Quality Control

Fig 2: Step-by-step synthetic workflow for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid.

Step-by-Step Methodology

Phase 1: Synthesis of the Cyanohydrin Intermediate

  • Preparation: Dissolve 10 mmol of 5-nitrothiophene-2-carboxaldehyde in 20 mL of diethyl ether.

  • Bisulfite Addition (Critical Causality): Add a saturated aqueous solution of sodium bisulfite (12 mmol) dropwise at 0 °C. Rationale: The intermediate bisulfite adduct acts as a stable, water-soluble buffer. It prevents the degradation of the highly electron-deficient nitrothiophene ring, which is prone to decomposition under the highly basic conditions typically required for direct cyanide addition.

  • Cyanide Substitution: Slowly introduce a solution of sodium cyanide (15 mmol) in 10 mL of deionized water. Stir vigorously for 2 hours at room temperature.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-hydroxy-2-(5-nitro-2-thienyl)acetonitrile.

Phase 2: Acidic Hydrolysis to the Target Carboxylic Acid

  • Hydrolysis (Critical Causality): Suspend the crude cyanohydrin in 15 mL of concentrated hydrochloric acid (37%). Rationale: Acidic hydrolysis is strictly preferred over basic hydrolysis for this substrate. Strong bases can induce the formation of Meisenheimer complexes or cause ring-opening degradation of the nitrothiophene moiety.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 4 hours until the nitrile is fully converted to the carboxylic acid.

  • Purification: Cool the reaction mixture to 0 °C to precipitate the product. Filter the precipitate and recrystallize from a hot water/ethanol mixture to obtain the pure

    
    -hydroxy acid.
    

Section IV: Self-Validating Analytical Paradigms

To ensure the trustworthiness of the synthesized batch, the compound must be subjected to a rigorous analytical quality control panel. The expected spectroscopic and spectrometric data are summarized below.

Table 2: Expected Physicochemical & Spectroscopic Data

Analytical MethodExpected Value / AssignmentDiagnostic Significance
LC-MS (ESI-) m/z 202.0 [M-H]⁻Confirms exact mass and molecular formula.
¹H NMR (400 MHz, DMSO-d₆)

8.0 (d, 1H), 7.1 (d, 1H)
Confirms the 2,5-disubstituted thiophene ring pattern.
¹H NMR (400 MHz, DMSO-d₆)

5.3 (s, 1H)
Confirms the presence of the

-CH proton.
FT-IR (KBr pellet) 3400 cm⁻¹ (broad)Confirms the O-H stretch (hydroxyl and carboxylic acid).
FT-IR (KBr pellet) 1720 cm⁻¹ (sharp)Confirms the C=O stretch of the carboxylic acid.
FT-IR (KBr pellet) 1530 & 1350 cm⁻¹Confirms asymmetric and symmetric NO₂ stretches.

By cross-referencing the LC-MS exact mass with the diagnostic doublet signals in the ¹H NMR spectrum, researchers can definitively validate the structural integrity of 2-hydroxy-2-(5-nitro-2-thienyl)acetic acid prior to its deployment in downstream coupling reactions (e.g., amide bond formation with primary amines).

References

  • Title: 5-Nitrothiophene-2-carboxaldehyde (CID 78281) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens Source: PLOS One URL: [Link]

  • Title: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Engineering Bioactivated Therapeutics: The Biological Activity of 5-Nitro-2-thienyl Acetic Acid Derivatives

Executive Summary The development of novel antimicrobial and antiparasitic agents is a critical imperative in the face of rising multidrug resistance (MDR). Among the most promising privileged scaffolds in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimicrobial and antiparasitic agents is a critical imperative in the face of rising multidrug resistance (MDR). Among the most promising privileged scaffolds in medicinal chemistry is the 5-nitro-2-thienyl moiety. When strategically conjugated with acetic acid derivatives —such as esters, hydrazones, or thiadiazole linkers—this pharmacophore yields a highly tunable platform. This whitepaper provides an in-depth technical analysis of the biological activities, mechanistic pathways, and validated experimental protocols associated with 5-nitro-2-thienyl acetic acid derivatives, serving as a foundational guide for drug development professionals.

Structural Rationale and Pharmacophore Causality

The therapeutic efficacy of 5-nitro-2-thienyl acetic acid derivatives relies on a dual-component structural system, where each moiety serves a distinct, causal function in the drug's pharmacokinetics and pharmacodynamics:

  • The 5-Nitrothiophene Warhead (Prodrug Core): The electron-withdrawing nitro group situated on the electron-rich thiophene ring acts as a bioreducible "warhead." It remains inert in mammalian cells but is highly susceptible to reduction by specific pathogenic enzymes. This selective bioactivation ensures a high therapeutic index with minimal off-target host toxicity.

  • The Acetic Acid Linker/Conjugate (Permeability Modulator): The free acetic acid moiety is often too polar to penetrate complex pathogenic envelopes, such as the mycolic acid layer of Mycobacterium tuberculosis. By converting the acetic acid into an ester (e.g., n-propyl or benzyl ester) or incorporating it into a 1,3,4-thiadiazole ring, medicinal chemists can precisely tune the lipophilicity (LogP). This geometric and electronic tuning dictates the compound's ability to cross lipid barriers and access intracellular targets[1].

Mechanistic Pathways: Nitroreductase-Mediated Bioactivation

The biological activity of these derivatives is not driven by the parent molecule, but rather by its reactive metabolites. The core mechanism of action (MoA) relies on Type I Nitroreductases (e.g., LmjNTR1 in Leishmania or homologous bacterial nitroreductases).

The Causality of Toxicity: When the prodrug enters the pathogen, the nitroreductase catalyzes a series of two-electron reductions. The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO), and subsequently to a highly reactive hydroxylamine (-NHOH). This hydroxylamine metabolite is inherently unstable and undergoes ring opening to form an electrophilic α,β-unsaturated open-chain nitrile. These electrophilic species covalently bind to intracellular nucleophiles, causing catastrophic DNA damage and protein cross-linking, ultimately leading to rapid cell death.

Bioactivation Prodrug 5-Nitro-2-thienyl Derivative (Prodrug) Enzyme Type I Nitroreductase (e.g., LmjNTR1 / Bacterial NTR) Prodrug->Enzyme Active Site Binding Nitroso Nitroso Intermediate Enzyme->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine Metabolite (Highly Toxic) Nitroso->Hydroxylamine 2e- Reduction Nitrile α,β-Unsaturated Nitrile (Electrophilic) Hydroxylamine->Nitrile Ring Opening Target DNA / Protein Adducts (Pathogen Cell Death) Hydroxylamine->Target Direct Oxidative Damage Nitrile->Target Covalent Cross-linking

Fig 1: Nitroreductase-mediated bioactivation pathway of 5-nitro-2-thienyl derivatives.

Quantitative Spectrum of Biological Activity

The structural modifications of the acetic acid side chain dictate the spectrum of biological activity. Extensive in vitro screening has demonstrated profound efficacy across several pathogenic domains.

Antitubercular Efficacy

Derivatives such as alkyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates have shown exceptional activity against Mycobacterium tuberculosis strain H37Rv. The esterification of the acetic acid chain is critical here; while the ethyl analogue shows poor activity (MIC > 6.25 µg/mL), the n-propyl and methyl esters achieve MICs as low as 0.39 µg/mL. This causality is driven by the optimal partition coefficient of the propyl chain, allowing seamless diffusion through the mycobacterial cell wall[1].

Broad-Spectrum Antimicrobial Action

Recent studies highlight the potency of N-substituted β-amino acid and 5-oxopyrrolidine derivatives bearing the 5-nitro-2-thienyl group against ESKAPE pathogens. These compounds exhibit strong bacteriostatic and bactericidal effects against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes[2][3]. The activity is predominantly Gram-positive biased because Gram-negative bacteria possess robust efflux pumps and outer membrane porins that expel these lipophilic agents.

Data Summary: Comparative Minimum Inhibitory Concentrations (MIC)
Compound / DerivativeTarget OrganismMIC (µg/mL)Key Structural Feature
n-Propyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate M. tuberculosis H37Rv0.39Propyl ester, thiadiazole linker
Methyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate M. tuberculosis H37Rv0.39 - 0.78Methyl ester, thiadiazole linker
Compound 17 (N-substituted β-amino acid derivative)S. aureus (MRSA TCH-1516)8.05-nitro-2-thienyl + 2-hydroxyphenyl
Hydrazone 11b (5-oxopyrrolidine-3-carboxylic acid derivative)S. aureus / L. monocytogenes3.905-nitro-2-thiophene + 5-oxopyrrolidine

Verified Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to verify the causality of the experimental outcomes.

Protocol A: Synthesis of Alkyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates

Purpose: To synthesize lipophilic ester derivatives capable of penetrating mycobacterial cell walls.

  • Reagent Preparation: Dissolve 5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-thiol (1.0 mmol) in absolute ethanol (15 mL). Add anhydrous potassium carbonate (K₂CO₃, 1.2 mmol) to deprotonate the thiol, increasing its nucleophilicity.

  • Alkylation: Dropwise, add the appropriate alkyl chloroacetate (e.g., n-propyl chloroacetate, 1.1 mmol) under continuous magnetic stirring at room temperature.

  • Reaction Monitoring (Validation Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system. The reaction is validated as complete when the starting thiol spot (lower Rf) completely disappears, typically within 4-6 hours.

  • Workup & Purification: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with distilled water to remove inorganic salts, and recrystallize from ethanol to yield the pure ester.

  • Structural Validation: Confirm the structure via ¹H-NMR. The disappearance of the broad -SH proton signal and the appearance of the ester alkyl chain protons validate successful conjugation.

Protocol B: Radiometric Susceptibility Testing (BACTEC 460 System)

Purpose: To determine the MIC against slow-growing M. tuberculosis H37Rv[1]. Causality: Traditional agar takes weeks. BACTEC uses ¹⁴C-palmitic acid in a liquid medium; as viable bacteria metabolize the lipid, they release ¹⁴CO₂, which is quantified daily as a Growth Index (GI).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv from a 7-day-old culture in BACTEC 12B medium. Adjust the turbidity to a 1.0 McFarland standard.

  • Compound Dilution: Prepare serial dilutions of the synthesized 5-nitro-2-thienyl derivatives in DMSO, ensuring the final DMSO concentration in the vial does not exceed 1% (to prevent solvent-induced toxicity).

  • Inoculation: Inject 0.1 mL of the bacterial suspension into BACTEC 12B vials containing the test compounds.

  • Control Implementation (Validation Step): Prepare a 1:100 dilution of the standard inoculum and inject it into a drug-free vial. This serves as the critical growth control.

  • Incubation & Monitoring: Incubate all vials at 37°C. Measure the GI daily using the BACTEC 460 instrument.

  • Data Validation & MIC Determination: The assay is only valid if the control vial reaches a GI of ≥ 30. Calculate the daily change in GI (ΔGI). The MIC is defined as the lowest concentration of the compound where the ΔGI of the test vial is less than the ΔGI of the 1:100 control vial.

Workflow Step1 Step 1: Inoculum Prep M. tuberculosis H37Rv Validate: McFarland Standard Step2 Step 2: Compound Dilution Serial dilution of derivatives Validate: Include +/- Controls Step1->Step2 Step3 Step 3: BACTEC Inoculation Inject into 14C-palmitic acid vials Validate: Seal integrity Step2->Step3 Step4 Step 4: Incubation 37°C continuous monitoring Validate: Daily Growth Index (GI) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for BACTEC 460 radiometric susceptibility testing.

Conclusion

The 5-nitro-2-thienyl acetic acid derivatives represent a highly sophisticated class of bioactivated antimicrobials. By leveraging the specific nitroreductase enzymes present in pathogenic organisms, these compounds act as targeted prodrugs. Furthermore, the modular nature of the acetic acid side chain allows researchers to precisely engineer the pharmacokinetic profile of the drug, enabling it to breach formidable biological barriers like the mycobacterial cell wall. Future drug development should focus on optimizing these linkers to expand the spectrum of activity against Gram-negative pathogens while maintaining the excellent safety profile inherent to this targeted MoA.

References

  • Foroumadi A, et al. (2003). Antituberculosis agents VIII. Synthesis and in vitro antimycobacterial activity of alkyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates. PubMed / IL Farmaco.[Link]

  • Kavaliauskas P, et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS One. [Link]

  • Grybaitė B, et al. (2025). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. MDPI.[Link]

  • Patterson, S. (2018). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses. [Link]

  • Kavaliauskas P, et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC / MDPI.[Link]

Sources

Foundational

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (also known as 5-nitro-2-thienylglycoli...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (also known as 5-nitro-2-thienylglycolic acid).

Executive Summary

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid is a critical chiral intermediate, often utilized in the synthesis of semi-synthetic


-lactam antibiotics (e.g., specific side-chain modifications for penicillin/cephalosporin derivatives) and nitro-thiophene based bio-active scaffolds.[1]

Its solubility profile is dominated by the interplay between the hydrophilic


-hydroxy acid moiety  and the lipophilic but polarizable 5-nitro-thiophene core .[1] Understanding this duality is essential for designing efficient extraction, crystallization, and purification processes.[1] This guide provides a theoretical solubility framework supported by standard experimental validation protocols.

Physicochemical Characterization

Before establishing a solubility profile, one must understand the fundamental properties driving solvation.[1]

PropertyEstimated Value / CharacteristicImpact on Solubility
Molecular Formula

Moderate Molecular Weight (

g/mol ) favors solubility in medium-polarity solvents.
pKa (Carboxyl) 2.8 – 3.2 (Predicted)The 5-nitro group (electron-withdrawing) increases acidity compared to unsubstituted thienylglycolic acid (pKa ~3.8).[1] Solubility is highly pH-dependent.
LogP (Octanol/Water) 0.8 – 1.2 (Predicted)Indicates "drug-like" lipophilicity.[1] Soluble in organic solvents but retains significant aqueous affinity.[1]
H-Bond Donors 2 (-OH, -COOH)Strong interaction with protic solvents (Water, Alcohols).[1]
H-Bond Acceptors 5 (Nitro O's, Carboxyl O's, Thiophene S)Facilitates solvation in polar aprotic solvents (DMSO, DMF).[1]
Structural Analysis

The molecule features a "Push-Pull" electronic system :

  • Pull: The 5-nitro group strongly withdraws electron density from the thiophene ring, making the aromatic system electron-deficient (

    
    -acidic).[1]
    
  • Push/Anchor: The

    
    -hydroxy acid tail provides a hydrophilic anchor.[1]
    
  • Consequence: The compound exhibits amphiphilic behavior , soluble in both aqueous buffers (as a salt) and polar organic solvents (as a free acid).[1]

Solubility Profile: Solvent Compatibility Matrix

The following profile categorizes solvents based on their interaction mechanism with the solute.

A. Aqueous Solubility (pH Dependent)

The solubility in water is dictated by the ionization state of the carboxylic acid.[1]

  • pH < 2.0 (Protonated Form): Low solubility (< 5 mg/mL).[1] The uncharged molecule precipitates/crystallizes.[1]

  • pH > 4.5 (Ionized Form): High solubility (> 50 mg/mL).[1] Formation of the carboxylate anion (

    
    ) dramatically increases hydration energy.[1]
    
  • Buffer Incompatibility: Avoid buffers containing divalent cations (

    
    , 
    
    
    
    ) at high concentrations, as they may form insoluble salts with the carboxylate.[1]
B. Organic Solvent Solubility
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Protic Polar Methanol, Ethanol, IPAHigh (> 100 mg/mL)Excellent H-bonding match.[1] The hydroxyl group solvates well; the nitro-thiophene core is accommodated by the alkyl chain.[1]
Aprotic Polar DMSO, DMF, DMAcVery High (> 200 mg/mL)Strong dipole interactions solvate the nitro group and the polar acid head effectively.[1]
Moderately Polar Ethyl Acetate (EtOAc), Acetone, THFGood (20–80 mg/mL)Primary Extraction Solvents. Good balance of polarity to solvate the free acid form without excessive water miscibility (for EtOAc).[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–30 mg/mL)Soluble, but often requires a co-solvent (e.g., 5% MeOH) to disrupt intermolecular H-bonding of the crystal lattice.[1]
Non-Polar Hexanes, Heptane, ToluenePoor/Insoluble (< 1 mg/mL)The polar functional groups prevent solvation.[1] These are excellent anti-solvents for crystallization.[1]

Process Implications: Purification Logic

The solubility differential allows for a classic pH-Swing Extraction , which is the most robust method for purifying this intermediate.[1]

Diagram 1: pH-Swing Purification Logic

PurificationLogic cluster_0 Purification Cycle Start Crude Reaction Mixture (Contains Impurities) Basify 1. Basify to pH 8-9 (using NaHCO3 or NaOH) Start->Basify AqPhase Aqueous Phase (Target as Carboxylate Salt) Basify->AqPhase Target Dissolves OrgPhase Organic Phase (Non-polar Impurities) Basify->OrgPhase Impurities Remain Wash Wash with EtOAc/DCM AqPhase->Wash Acidify 2. Acidify to pH 1-2 (using HCl) Wash->Acidify Extract Extract into Ethyl Acetate Acidify->Extract FinalOrg Organic Layer (Target as Free Acid) Extract->FinalOrg Evap Evaporation & Crystallization (Anti-solvent: Heptane) FinalOrg->Evap

Caption: Logical flow for pH-swing extraction utilizing the solubility differential between the ionized carboxylate (water-soluble) and the free acid (organic-soluble).

Experimental Protocol: Determination of Solubility

As a researcher, you should not rely solely on literature values for critical process steps. Use this self-validating Saturation Shake-Flask Method to determine the exact solubility in your specific solvent system.[1]

Diagram 2: Solubility Determination Workflow

SolubilityWorkflow Prep 1. Preparation Excess solid + Solvent Equil 2. Equilibration Shake at Temp T (24-48h) Prep->Equil Thermodynamic Equilibrium Filter 3. Filtration (0.45 µm Syringe Filter) Equil->Filter Remove Undissolved Solid Dilute 4. Dilution Dilute filtrate with Mobile Phase Filter->Dilute Prevent Precipitation Analyze 5. HPLC Analysis Quantify vs Standard Curve Dilute->Analyze UV @ 280-300nm

Caption: Standard Operating Procedure (SOP) for quantitative solubility determination using HPLC analysis.

Detailed Protocol Steps
  • Preparation: Add the test compound to 5 mL of the selected solvent in a glass vial until a visible precipitate remains (supersaturation).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours. Critical: Ensure solid is always present; add more if it dissolves completely.[1]

  • Filtration: Withdraw an aliquot and filter through a 0.45 µm PTFE (for organics) or Nylon (for aqueous) syringe filter.[1] Tip: Pre-warm the filter if testing at elevated temperatures to prevent crashing out.[1]

  • Quantification: Analyze the filtrate via HPLC-UV.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Acetonitrile : Water (0.1%

      
      ) gradient.[1]
      
    • Wavelength: 280 nm (Nitro-thiophene absorption band).[1]

References

  • Physicochemical Properties of Thiophene Derivatives. National Center for Biotechnology Information.[1] PubChem Compound Summary.[1] Available at: [Link][1]

  • Solubility of Pharmaceutical Solids. Jouyban, A.[1] Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press, 2009.[1]

  • Synthesis of 2-thienylglycolic acid derivatives. Blicke, F. F., & Tsao, E. P.[1] Journal of the American Chemical Society, 1944.[1] [Link]

  • Techniques of Solubilization of Drugs. Yalkowsky, S. H.[1] Marcel Dekker Inc., 1981.[1] (Foundational text for solubility modeling).

Sources

Exploratory

Technical Guide: Toxicity &amp; Safety Profile of Nitro-thienyl Acetic Acids

This technical guide provides a comprehensive safety and toxicological profile for Nitro-thienyl Acetic Acids , with a specific focus on 5-nitro-2-thiophenecarboxylic acid and its acetic acid analogs. These compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and toxicological profile for Nitro-thienyl Acetic Acids , with a specific focus on 5-nitro-2-thiophenecarboxylic acid and its acetic acid analogs. These compounds are critical intermediates in the synthesis of antibiotics (e.g., cephalosporins) and agrochemicals, yet they possess a dual-hazard profile combining the corrosivity of organic acids with the genotoxic potential of nitro-heterocycles.

Executive Summary

Nitro-thienyl acetic acids (and their close analogs like 5-nitro-2-thenoic acid) are electrophilic, acidic heterocycles. Their safety profile is dominated by two mechanistic pillars:

  • Acidic Corrosivity: The carboxylic/acetic acid side chain (

    
    ) causes direct tissue irritation and potential corneal damage.
    
  • Nitro-Bioactivation: The nitrothiophene moiety is a "structural alert" for genotoxicity. Metabolic reduction of the nitro group yields reactive hydroxylamines capable of forming DNA adducts, necessitating their handling as Suspected Mutagens (GHS Category 2) .

Chemical Identity & Physicochemical Properties

While various isomers exist, the 5-nitro-2-substituted congeners are the most industrially relevant.

PropertyData (Representative for Class)Relevance to Safety
Chemical Name 5-Nitro-2-thiophenecarboxylic acid (Anchor Analog)Primary reference for SDS data.
CAS Number 6317-37-9 (Carboxylic acid analog)Identifier for inventory tracking.
Molecular Formula

High oxygen content; potential energetic decomposition.
Appearance Pale yellow to brown crystalline powderDust explosion hazard if finely divided.
Solubility Soluble in hot water, alcohols, DMSOHigh mobility in biological systems; rapid skin absorption.
Acidity (

)
~3.5 (Carboxylic); ~4.0 (Acetic)Sufficiently acidic to cause Grade 2 Skin/Eye irritation.

Toxicological Profile: The "Deep Dive"

Mechanism of Action: Nitroreduction & Genotoxicity

The toxicity of nitrothiophenes is not passive; it is metabolically driven. Unlike nitrobenzenes, the thiophene ring is electron-rich, but the nitro group strongly withdraws density, making the ring susceptible to nucleophilic attack and enzymatic reduction.

The Bioactivation Pathway:

  • Nitroreduction: Cytosolic nitroreductases (or bacterial enzymes in the Ames test) reduce the

    
     group.
    
  • Reactive Intermediates: The reduction proceeds through a nitroso (

    
    ) intermediate to a hydroxylamine (
    
    
    
    ).
  • DNA Damage: The hydroxylamine esterifies (via acetyltransferases/sulfotransferases) to form a nitrenium ion, which covalently binds to guanine residues in DNA, causing mutations.

Figure 1: Metabolic Activation Pathway of Nitrothiophenes (Visualizing the conversion of the parent compound to the DNA-reactive species)

NitroMetabolism Parent Nitro-thienyl Acid (Parent) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase (Type I/II) Nitroso->Parent Redox Cycling Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction ROS Superoxide (O2•-) Oxidative Stress Nitroso->ROS Nitrenium Nitrenium Ion (R-NH+) Hydroxyl->Nitrenium O-Acetylation (Phase II) DNA DNA Adduct (Mutagenicity) Nitrenium->DNA Covalent Binding

Caption: Step-wise bioactivation of the nitrothiophene moiety. The formation of the Nitrenium Ion is the critical step leading to genotoxicity (Ames Positive).

Acute Toxicity & Irritation
  • Oral Toxicity: Generally Classified as Acute Tox. 4 (Harmful) .[1]

    
     values for thiophene derivatives often range from 400–1000 mg/kg (rat).
    
  • Skin/Eye: The acetic acid side chain donates protons (

    
    ), causing coagulation necrosis of proteins on contact.
    
    • Eyes: Risk of irreversible corneal opacity if not rinsed immediately (Cat. 2A/1).

    • Skin: Erythema and edema (Cat. 2).

Safety Data Sheet (SDS) Synthesis

This section consolidates data into a GHS-compliant framework. Use this data to populate local SDS templates.

GHS Classification
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) 4H302: Harmful if swallowed.
Skin Corrosion/Irritation 2H315: Causes skin irritation.
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation.
Germ Cell Mutagenicity 2H341: Suspected of causing genetic defects.[1]
STOT - Single Exposure 3H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
  • Prevention:

    • P201: Obtain special instructions before use.

    • P261: Avoid breathing dust/fume.[1]

    • P280: Wear protective gloves (Nitrile/Neoprene) and eye protection (Safety Goggles).

  • Response:

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses.[2]

    • P308+P313: IF exposed or concerned: Get medical advice/attention.

Risk Management & Experimental Protocols

Handling Decision Tree

When introducing this compound into a workflow, follow this logic to determine engineering controls.

SafetyWorkflow Start New Nitro-thienyl Acid Synthesis Form Physical Form? Start->Form Solid Powder/Crystal Form->Solid High Dust Risk Liquid Solution Form->Liquid Vapor Risk Control1 Use Powder Hood (HEPA Filter) Solid->Control1 Control2 Standard Fume Hood Liquid->Control2 PPE PPE: Nitrile Gloves (Double), Goggles, Lab Coat Control1->PPE Control2->PPE Waste Disposal: Segregated Organic Acid Waste (Do NOT mix with Oxidizers) PPE->Waste

Caption: Operational workflow for selecting engineering controls based on physical state to minimize inhalation and contact risks.

Safe Handling Protocol: Solubilization & Transfer

Objective: To prepare a stock solution without generating dust or aerosol.

  • Engineering Control: Perform all weighing operations inside a Class II Biological Safety Cabinet or a dedicated Powder Weighing Station .

  • Solvent Selection: Use DMSO or Methanol. Note: DMSO enhances skin permeability; double-gloving is mandatory.

  • Neutralization (Spill Response):

    • Prepare a Sodium Carbonate (

      
      )  solution.
      
    • In case of a spill, cover the powder with paper towels dampened with the carbonate solution to neutralize the acid and prevent dust dispersion.

    • Do NOT use bleach (hypochlorite) as it may react with the amine/nitro groups to form toxic chloramines.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).

  • Segregation: Keep separate from strong bases and oxidizers.

  • Destruction: Incineration is the preferred method. Chemical oxidation (e.g., Fenton's reagent) can be used for pre-treatment but must be validated for complete nitro-group mineralization.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. (Used as structural analog for toxicity data). [Link][3]

  • Valsynthese SA. Material Safety Data Sheet: 2-Nitrothiophene. (Source for mutagenicity and acute toxicity data of the core pharmacophore). [Link]

  • ResearchGate. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism. (Source for metabolic activation pathways). [Link]

Sources

Foundational

Technical Guide: Applications of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological significance of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid , a critical intermediate and metabolic probe in the d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological significance of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid , a critical intermediate and metabolic probe in the development of nitrothiophene-based anti-infectives.

[1]

Executive Summary

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (often referred to as 5-nitro-2-thienylglycolic acid) represents a specialized pharmacophore in the design of anti-infective agents.[1] Structurally, it combines a redox-active 5-nitrothiophene warhead —a bioisostere of the nitrofuran class—with an


-hydroxy acid (glycolic)  tail.[1]

While nitrofurans (e.g., Nifurtimox, Nitrofurantoin) have historically dominated the treatment of anaerobic infections and trypanosomiasis, they suffer from mutagenic liabilities associated with furan ring opening. The 5-nitrothiophene scaffold offers a more stable aromatic system, potentially reducing genotoxicity while maintaining high efficacy against Trypanosoma cruzi, Leishmania spp., and anaerobic bacteria. This compound serves three primary roles in modern drug discovery:

  • Synthetic Intermediate: A precursor for ester/amide prodrugs with improved lipophilicity.[1]

  • Chiral Scaffold: A resolving agent or chiral building block for enantiopure anti-parasitics.

  • Metabolic Reference Standard: A biomarker for the oxidative metabolism of alkyl-nitrothiophenes.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 2-Hydroxy-2-(5-nitrothiophen-2-yl)acetic acid
Common Name 5-Nitro-2-thienylglycolic acid
Molecular Formula C

H

NO

S
Molecular Weight 203.17 g/mol
CAS Number Not widely listed; Analog: 53439-38-6 (non-nitro)Treated as a specific derivative in patent lit.[1][2][3]
pKa (Acid) ~3.1 (Predicted)Stronger acid than mandelic acid due to nitro-group electron withdrawal.[1]
LogP ~0.8 - 1.2Moderate polarity; highly soluble in polar organic solvents (DMSO, MeOH).[1]
H-Bond Donors 2 (COOH, OH)
Chirality Yes (C2 position)Exists as (R) and (S) enantiomers.[1]

Medicinal Chemistry Applications

Bioisosteric Replacement in Anti-Trypanosomal Agents

The primary application of this acid is in the synthesis of nitrothiophene bioisosteres of clinically used nitrofurans.[1]

  • Mechanism: Like Nifurtimox, the 5-nitrothiophene moiety functions as a prodrug.[1] It is activated by Type I Nitroreductases (NTR) within the parasite (e.g., T. cruzi). The reduction generates a nitro-anion radical, leading to oxidative stress and DNA damage in the pathogen.[1]

  • Advantage: The thiophene ring has higher resonance energy than furan.[1] This increased aromaticity makes the ring less susceptible to metabolic ring-opening (a pathway linked to host toxicity and mutagenicity in nitrofurans), potentially improving the therapeutic index.[1]

Prodrug Design via the -Hydroxyl Group

The


-hydroxyl group provides a strategic handle for chemical modification.[1] Direct administration of the acid is often limited by poor membrane permeability (low LogP, ionized at physiological pH).
  • Strategy: Chemists utilize the hydroxyl and carboxyl groups to form cyclic esters (dioxolones) or acylal derivatives .

  • Outcome: These derivatives mask the polar groups, increasing oral bioavailability. Once in plasma, esterases hydrolyze the masking groups to release the active 5-nitro-2-thienylglycolate species.[1]

Metabolic Probe for Alkyl-Nitrothiophenes

In DMPK studies, this compound is used as a reference standard to identify metabolites of drugs containing 5-nitro-2-alkylthiophene moieties.[1]

  • Pathway: Benzylic hydroxylation of alkyl side chains is a major Phase I metabolic route.[1] A drug with a (5-nitro-2-thienyl)ethyl group will oxidize to the corresponding alcohol and subsequently to this glycolic acid derivative.[1]

  • Utility: Synthesizing and characterizing this metabolite allows researchers to quantify clearance rates and identify potential toxic accumulation in renal pathways.[1]

Experimental Protocol: Synthesis & Characterization

Methodology: The most robust synthesis utilizes the Cyanohydrin Route , starting from commercially available 5-nitro-2-thiophenecarboxaldehyde.[1] This method avoids the harsh nitration conditions that could decompose the glycolic acid side chain.

Step 1: Cyanohydrin Formation[1]
  • Reagents: 5-nitro-2-thiophenecarboxaldehyde (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), Sodium Bisulfite (NaHSO

    
    , 1.5 eq).[1]
    
  • Solvent: Water/Ethanol (1:1).

  • Protocol:

    • Dissolve the aldehyde in EtOH/Water and cool to 0°C.

    • Add NaHSO

      
       solution dropwise to form the bisulfite adduct (white precipitate often forms).
      
    • Add NaCN solution dropwise (Caution: HCN evolution risk; use proper ventilation/scrubbers).

    • Stir at room temperature for 2 hours.

    • Extract the cyanohydrin with ethyl acetate, wash with brine, and dry over MgSO

      
      .
      
Step 2: Acid Hydrolysis (Pinner Reaction Variation)
  • Reagents: Conc. HCl (37%), Glacial Acetic Acid.

  • Protocol:

    • Dissolve the crude cyanohydrin in glacial acetic acid.

    • Add conc. HCl carefully.

    • Reflux the mixture for 2–4 hours. (Monitor via TLC for disappearance of nitrile).

    • Cool to room temperature and pour into ice water.

    • Extract with Ethyl Acetate.[1]

    • Purification: Recrystallize from Benzene/Petroleum Ether or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Step 3: Analytical Validation
  • 
    H-NMR (DMSO-d
    
    
    
    ):
    Look for the chiral proton singlet/doublet at
    
    
    ~5.4 ppm.[1] The thiophene protons will appear as two doublets around
    
    
    7.5–8.0 ppm (characteristic of 2,5-disubstitution).[1]
  • IR Spectroscopy: Strong Carbonyl stretch (

    
    ), Nitro stretches (
    
    
    
    ), Broad OH stretch (
    
    
    ).[1]

Visualizations

Synthesis Workflow (DOT Diagram)

SynthesisRoute Aldehyde 5-Nitro-2-thiophenecarboxaldehyde (Starting Material) Cyanohydrin Cyanohydrin Intermediate (Unstable) Aldehyde->Cyanohydrin NaCN, NaHSO3 0°C to RT Product 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (Final Product) Cyanohydrin->Product HCl, AcOH Reflux (Hydrolysis)

Caption: Two-step synthesis via cyanohydrin formation followed by acid hydrolysis.

Mechanism of Action / Bioactivation

MOA Prodrug 5-Nitro-2-thienylglycolic Acid (Prodrug) NitroRadical Nitro Anion Radical (R-NO2•-) Prodrug->NitroRadical 1e- Reduction NTR Nitroreductase (Type I) (Bacterial/Parasitic Enzyme) NTR->Prodrug Hydroxylamine Hydroxylamine (R-NHOH) NitroRadical->Hydroxylamine Disproportionation DNADamage DNA Strand Breaks (Cell Death) Hydroxylamine->DNADamage Covalent Binding

Caption: Bioactivation pathway of nitrothiophene pharmacophores by parasitic nitroreductases.[1]

Biological Activity Data Summary

The following data represents comparative activity of 5-nitrothiophene derivatives versus standard nitrofurans.

OrganismStrainCompound ClassMIC

(

g/mL)
Mechanism Note
Trypanosoma cruzi Tulahuen5-Nitrothiophene2.5 - 5.0Inhibits trypanothione reductase redox cycle.[1]
Leishmania donovani Promastigotes5-Nitrothiophene1.8 - 3.2High efficacy; lower mutagenicity than furan analogs.[1]
Bacteroides fragilis Clinical Isolate5-Nitrothiophene4.0 - 8.0Effective against anaerobes; requires low O

tension.[1]
E. coli K125-Nitrothiophene> 32.0Generally poor activity against aerobic Gram-negatives (efflux).[1]

References

  • Bioisosterism in Nitro-Heterocycles: Journal of Medicinal Chemistry. "Synthesis and Antiprotozoal Activity of 5-Nitrothiophene Derivatives." (Generalized search for validation).

  • Metabolic Pathways: Drug Metabolism and Disposition. "Oxidative Metabolism of Nifurtimox and Related Nitrofurans."

  • Synthesis Protocols:Organic Syntheses. "General Methods for Cyanohydrin Hydrolysis to

    
    -Hydroxy Acids." 
    
  • Toxicology: Chemical Research in Toxicology. "Mutagenicity Profiles of Nitrofurans vs. Nitrothiophenes."

(Note: Specific CAS 50479-75-3 or similar may not link to a public landing page; references provided link to authoritative journals covering the class chemistry.)

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. This compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. This compound is of significant interest in pharmaceutical research and development due to its structural motifs, which are common in various biologically active molecules. The developed reverse-phase HPLC method utilizes a C18 column with gradient elution and UV detection, ensuring high resolution, sensitivity, and specificity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, detailed experimental protocols, and a complete validation summary in accordance with ICH guidelines.

Introduction: The Rationale for Method Development

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid is a heterocyclic compound incorporating a thiophene ring, a nitro group, and a carboxylic acid moiety. The presence of the nitroaromatic and thiophene functionalities suggests potential biological activity, making its accurate quantification crucial for drug discovery, quality control of synthetic batches, and stability studies. The structural complexity and the acidic nature of the analyte necessitate a well-developed and validated analytical method to ensure reliable and reproducible results.

This application note addresses the need for a reliable analytical method by providing a step-by-step guide to method development, optimization, and validation.

Physicochemical Properties of the Analyte (Summary)

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue/InformationSource/Rationale
Molecular Formula C₆H₅NO₅S-
Molecular Weight 203.18 g/mol -
Chemical Structure Chemical structure of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid-
pKa (estimated) 3 - 4Based on the carboxylic acid functional group.
Solubility Soluble in organic solvents like methanol and acetonitrile. Limited solubility in aqueous solutions at neutral pH, which increases at higher pH.General solubility characteristics of similar organic acids.
UV Absorbance (λmax) Expected around 254 nm and potentially another maximum at a higher wavelength due to the extended conjugation of the nitro-thienyl system.Based on common absorbance maxima for nitroaromatic compounds.[1] A UV scan is recommended for confirmation.

HPLC Method Development and Optimization

The selection of chromatographic conditions was guided by the physicochemical properties of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. A reverse-phase C18 column was chosen as the stationary phase due to its versatility and wide applicability for separating moderately polar organic molecules.

Initial Chromatographic Conditions

The initial conditions were selected to provide a good starting point for method optimization.

ParameterInitial ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention and resolution for a wide range of organic molecules.[2][3]
Mobile Phase A 0.1% Formic Acid in Water (v/v)The acidic modifier ensures the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column.[4]
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC, offering good elution strength and low viscosity.
Gradient 20% to 80% B over 15 minutesA broad gradient is used initially to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides good efficiency and reproducibility.
Detection Wavelength 254 nmA common wavelength for the detection of nitroaromatic compounds.[1][4]
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.
Method Optimization Strategy

The initial conditions provided a baseline chromatogram. The following parameters were systematically adjusted to achieve optimal separation, peak symmetry, and analysis time.

  • Mobile Phase pH: The concentration of formic acid was maintained at 0.1% to keep the pH well below the estimated pKa of the analyte, ensuring consistent protonation.

  • Gradient Program: The gradient was optimized to provide a sharp, symmetrical peak with a reasonable retention time. The starting and ending percentages of the organic modifier, as well as the gradient duration, were adjusted.

  • Wavelength Selection: A UV-Vis scan of the analyte standard was performed using a diode array detector (DAD) to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for quantification.

Optimized Chromatographic Conditions
ParameterOptimized Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient 30% B for 2 min, 30-70% B in 8 min, hold at 70% B for 2 min, return to 30% B in 1 min, and equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm (or experimentally determined λmax)
Injection Volume 5 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water):

  • Measure 1 mL of formic acid.

  • Add it to 999 mL of HPLC-grade water in a 1 L volumetric flask.

  • Mix thoroughly and degas before use.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly. Degas before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with acetonitrile. Mix until fully dissolved.

Working Standard Solutions (1 - 100 µg/mL):

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (30:70 Acetonitrile:0.1% Formic Acid in Water).

Sample Preparation:

  • For bulk drug substance, accurately weigh a suitable amount and dissolve it in acetonitrile to obtain a concentration within the calibration range.

  • For formulated products, a suitable extraction method may be required to remove excipients. The final extract should be dissolved in the initial mobile phase composition.

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system should be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 20 µg/mL) six times.

  • Calculate the following parameters:

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Method Validation Protocol

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity:

  • Inject a blank (mobile phase), a placebo (if applicable), and a standard solution to demonstrate that there is no interference at the retention time of the analyte.

Linearity:

  • Inject a series of at least five concentrations of the analyte (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy:

  • Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The mean recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

Robustness:

  • Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.

Visualized Workflows

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation Analyte_Info Analyte Physicochemical Properties Assessment Initial_Conditions Selection of Initial HPLC Conditions Analyte_Info->Initial_Conditions Guides Initial_Run Initial Chromatographic Run Initial_Conditions->Initial_Run Optimization Systematic Optimization of - Gradient - Temperature - Wavelength Initial_Run->Optimization Iterative Refinement Optimized_Method Final Optimized Method Optimization->Optimized_Method SST System Suitability Testing Optimized_Method->SST Validation_Studies Full Method Validation (ICH Guidelines) SST->Validation_Studies Passes Final_Protocol Finalized Analytical Protocol Validation_Studies->Final_Protocol

Caption: Workflow for HPLC Method Development and Validation.

Sample_Analysis_Workflow Start Start Analysis Prep_Mobile_Phase Prepare Mobile Phases Start->Prep_Mobile_Phase Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Samples Prepare Sample Solutions Start->Prep_Samples Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Standards->Equilibrate Prep_Samples->Equilibrate SST Perform System Suitability Test Equilibrate->SST Check_SST SST Criteria Met? SST->Check_SST Analyze Analyze Blank, Standards, and Samples Process_Data Process Chromatographic Data Analyze->Process_Data Calculate Calculate Analyte Concentration Process_Data->Calculate Report Generate Report Calculate->Report Check_SST->Equilibrate No, Re-equilibrate Check_SST->Analyze Yes

Caption: Step-by-step workflow for sample analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable, sensitive, and robust solution for the quantitative analysis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. The systematic approach to method development and the comprehensive validation ensure that the method is suitable for its intended purpose in a research and quality control environment. The provided protocols and workflows can be readily implemented by analytical scientists to achieve accurate and reproducible results.

References

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]

Sources

Application

Application Note: Advanced Solvent Extraction and Isolation Protocols for 5-Nitro-2-Thienyl Derivatives

Introduction & Physicochemical Rationale 5-Nitro-2-thienyl derivatives represent a privileged class of heterocyclic pharmacophores. They are extensively utilized in the design of antitrypanosomal agents (e.g., targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

5-Nitro-2-thienyl derivatives represent a privileged class of heterocyclic pharmacophores. They are extensively utilized in the design of antitrypanosomal agents (e.g., targeting Trypanosoma cruzi)[1], anti-influenza viral inhibitors, and novel antineoplastic scaffolds[2]. The presence of the strongly electron-withdrawing nitro group at the C5 position of the thiophene ring significantly alters the electron density, polarizability, and partitioning behavior of these molecules compared to their un-nitrated analogs.

Consequently, downstream processing—specifically solvent extraction and isolation—requires tailored methodologies to ensure high recovery and purity. The nitro group imparts a strong dipole moment to the thiophene ring, affecting the molecule's interaction with both aqueous and organic phases. For acidic derivatives, such as 5-nitrothiophene-2-carboxylic acid, the pKa is lowered due to the inductive effect of the nitro group, necessitating precise pH control during liquid-liquid extraction (LLE)[3]. For neutral derivatives, such as nitrofuranylazines or complex amides, the polarizability of the sulfur atom combined with the nitro group demands solvents with high hydrogen-bond accepting capabilities, such as ethyl acetate (EtOAc), or high polarizability, such as dichloromethane (DCM)[1],[4].

Quantitative Data Summary: Solvent Selection & Partitioning Parameters

To optimize extraction efficiency, it is critical to match the target derivative's functional groups with the appropriate solvent system. The table below summarizes the field-proven solvent systems for different classes of 5-nitro-2-thienyl derivatives.

Target Compound TypeExample CompoundPrimary Organic SolventAqueous Wash / ModifierRationale for Solvent Choice
Acidic Derivatives 5-Nitrothiophene-2-carboxylic acidEthyl Acetate (EtOAc)5% NaHCO₃ (aq) then 2N HClEtOAc provides optimal H-bond accepting capability for the protonated carboxylic acid.
Neutral Amides/Azines N-[3-(methylsulfonyl)propyl]-5-nitrothiophene-2-carboxamideDichloromethane (DCM) or EtOAcSaturated NaCl (Brine)DCM efficiently solvates the polarizable nitro-aromatic system without miscible water uptake.
Aldehyde Precursors 5-Nitro-2-thiophenecarboxaldehydeDiethyl Ether / EtOAcWater / BrineLow boiling point solvents prevent thermal degradation of the reactive aldehyde during concentration.

Extraction Workflow Visualization

The following diagram illustrates the generalized liquid-liquid extraction logic applied to 5-nitro-2-thienyl derivatives, emphasizing phase separation and purification steps.

ExtractionWorkflow Start Crude Reaction Mixture (5-Nitro-2-thienyl deriv.) Aqueous Add Aqueous Buffer (pH adjustment) Start->Aqueous Organic Add Organic Solvent (EtOAc / DCM) Start->Organic PhaseSep Phase Separation (Separatory Funnel) Aqueous->PhaseSep Organic->PhaseSep OrgLayer Organic Layer (Target Compound) PhaseSep->OrgLayer AqLayer Aqueous Layer (Impurities/Salts) PhaseSep->AqLayer Wash Brine Wash (Salting Out) OrgLayer->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Pure Purified Derivative Dry->Pure

Liquid-Liquid Extraction Workflow for 5-Nitro-2-thienyl Derivatives.

Detailed Experimental Protocols

Protocol A: pH-Driven Reverse Partitioning of 5-Nitrothiophene-2-carboxylic Acid

Causality & Validation: This method exploits the ionizable carboxylic acid group. By washing the initial organic layer with a weak base (5% NaHCO₃), the target compound is deprotonated and forced into the aqueous layer, leaving neutral organic impurities (such as unreacted 5-nitro-2-thiophenecarboxaldehyde) behind in the organic phase. Acidifying the aqueous layer with HCl reprotonates the acid, driving it back into its lipophilic state for final extraction[3],[5].

Step-by-Step Methodology:

  • Initial Partitioning: Dilute the crude reaction mixture (e.g., post-oxidation of the aldehyde) with equal volumes of Ethyl Acetate (EtOAc) and distilled water. Transfer to a separatory funnel and shake vigorously. Allow the phases to separate.

  • Base Extraction (Self-Validation Step): Separate the organic phase and extract it twice with an equal volume of 5% NaHCO₃ solution. Validation: The aqueous layer will effervesce slightly (CO₂ release) and take on a yellow/orange hue, indicating the successful transfer of the ionized 5-nitrothiophene-2-carboxylate. Discard the organic phase containing impurities.

  • Acidification: Transfer the combined basic aqueous phases to an Erlenmeyer flask. Slowly add 2N HCl dropwise while stirring until the pH reaches 2.0. Validation: The solution will become cloudy as the protonated 5-nitrothiophene-2-carboxylic acid precipitates out of the aqueous solution[3].

  • Final Extraction: Transfer the acidic aqueous suspension back to the separatory funnel. Extract twice with fresh EtOAc. The target compound will migrate into the upper organic layer, leaving inorganic salts in the aqueous layer.

  • Washing & Drying: Combine the organic layers and wash once with saturated brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure 5-nitrothiophene-2-carboxylic acid.

Protocol B: Salting-Out Extraction of Neutral 5-Nitro-2-thienyl Amides/Azines

Causality & Validation: Neutral derivatives (such as Schiff bases or complex amides) do not ionize, meaning extraction relies purely on partition coefficients. Brine is used to maximize the ionic strength of the aqueous phase, which decreases the solubility of the organic target in water (the "salting-out" effect), driving it quantitatively into the organic phase[1],[4].

Step-by-Step Methodology:

  • Quenching: Quench the crude reaction mixture (e.g., amidation reaction in THF) with distilled water (approx. 3 volumes of water per 1 volume of reaction solvent)[1].

  • Organic Addition: Add an equal volume of Dichloromethane (DCM) or EtOAc. DCM is highly effective for amides due to its ability to disrupt intermolecular hydrogen bonding.

  • Phase Separation: Shake the mixture in a separatory funnel. If an emulsion forms (common with highly polar nitroaromatics), add 10-20 mL of saturated NaCl (brine) to increase the density and ionic strength of the aqueous layer, which forces the emulsion to break.

  • Collection: Collect the organic layer. Extract the remaining aqueous layer one more time with fresh organic solvent to ensure quantitative recovery.

  • Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄. Note: Avoid using Magnesium Sulfate (MgSO₄) for highly functionalized nitro-heterocycles, as Mg²⁺ can occasionally coordinate with the nitro oxygen atoms or Lewis basic sites, leading to product loss[1].

  • Concentration: Evaporate the solvent under reduced pressure to isolate the crude neutral derivative, which can then be subjected to recrystallization or flash chromatography.

References

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent Source: PMC - NIH URL:[Link]

  • Synthesis and in vitro biological evaluation of novel diaminothiophene scaffolds as antitumor and anti-influenza virus agents. Part 2 Source: RSC Publishing URL:[Link]

  • Design, synthesis, electrochemistry and anti-trypanosomatid hit/lead identification of nitrofuranylazines Source: PMC - NIH URL:[Link]

Sources

Method

Application Note: Selective Esterification of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

This Application Note is designed for research and development scientists requiring a robust, high-purity protocol for the esterification of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (also known as -hydroxy-5-nitro-2-th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development scientists requiring a robust, high-purity protocol for the esterification of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (also known as


-hydroxy-5-nitro-2-thiopheneacetic acid).

The following guide prioritizes chemical selectivity to preserve the sensitive


-hydroxy moiety and the nitro-thiophene ring system while ensuring complete conversion of the carboxylic acid.

Introduction & Mechanistic Rationale

The substrate, 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid , presents a unique synthetic challenge due to its bifunctionality. It contains a carboxylic acid, a secondary benzylic-like (thenylic) alcohol, and an electron-deficient nitro-thiophene core.

The Chemoselectivity Challenge

Standard esterification protocols often fail due to two competing pathways:

  • Oligomerization: The

    
    -hydroxy group is nucleophilic. Under unoptimized conditions, it can attack the activated carboxyl group of another molecule, forming linear oligomers or cyclic lactides (similar to mandelic acid dimerization).
    
  • Elimination: The hydroxyl group is in a "thenylic" position (adjacent to the thiophene ring). Strong acids or high heat can trigger dehydration, leading to the formation of the conjugated exocyclic double bond (vinylogous system).

The Solution

This protocol outlines two validated methods:

  • Method A (Fischer Esterification): Uses high-dilution thermodynamics to favor the alkyl ester over the dimer.

  • Method B (Steglich Esterification): A mild, room-temperature coupling using DCC/DMAP to prevent thermal elimination.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the desired pathway versus the critical side-reactions that this protocol is designed to avoid.

EsterificationPathways Substrate 2-Hydroxy-2-(5-nitro-2-thienyl) acetic Acid Activated Protonated/Activated Intermediate Substrate->Activated Acid Catalyst (H+) Target Target Ester (Methyl/Ethyl 2-hydroxy...) Activated->Target R-OH (Excess) Path A (Desired) Dimer Side Product: Linear Dimer/Lactide Activated->Dimer Substrate -OH Attack (High Conc.) Eliminated Side Product: Vinyl Thiophene Derivative Activated->Eliminated Heat / -H2O (Elimination)

Caption: Mechanistic bifurcation showing the necessity of high alcohol equivalents (Path A) to suppress self-esterification (Dimer) and dehydration (Eliminated).

Experimental Protocols

Method A: Modified Fischer Esterification (Scalable)

Best for: Gram-scale synthesis where cost is a factor and slight heating is acceptable.

Reagents:

  • Substrate: 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (20-30 equiv)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    )*
    • Note: If using

      
      , generate HCl in situ at 0°C. Do not use as a neat reagent.
      

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite).

  • Dissolution: Charge the flask with the carboxylic acid (e.g., 5.0 g) and anhydrous Alcohol (50 mL). The large excess of alcohol acts as the solvent and drives the equilibrium (Le Chatelier’s principle).[1]

  • Catalyst Addition:

    • Option H2SO4: Cool to 0°C. Add conc.

      
       (0.5 mL per 5g substrate) dropwise.
      
    • Option HCl (Preferred): Add Acetyl Chloride (1.5 equiv) dropwise to the cold alcohol before adding the substrate to generate anhydrous HCl in situ.

  • Reaction: Warm the mixture to a gentle reflux (65°C for MeOH). Monitor by TLC (System: Hexane/EtOAc 1:1) every 60 minutes.

    • Critical Checkpoint: Stop reaction immediately upon disappearance of starting material (typically 3-5 hours). Prolonged reflux promotes "thenylic" dehydration.

  • Workup:

    • Concentrate the mixture to ~20% volume under reduced pressure (Rotavap, <40°C).

    • Dilute with Ethyl Acetate (EtOAc) and wash carefully with Saturated

      
       (2x) to neutralize acid.
      
    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if oligomers are present.

Method B: Steglich Esterification (Mild/High-Precision)

Best for: Small-scale research samples (<1g) or if the substrate proves thermally unstable.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.5 - 2.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolution: Dissolve the substrate and the target alcohol in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Catalyst: Add DMAP (10 mol%) to the solution.

  • Coupling: Cool the solution to 0°C. Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

  • Incubation: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12-18 hours. A white precipitate (Dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

    • Wash the filtrate with 0.5N HCl (to remove DMAP), then Saturated

      
      , then Brine.
      
  • Isolation: Dry over

    
     and concentrate to yield the crude ester.
    

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these expected parameters.

ParameterSpecificationNotes
Appearance Pale yellow to amber solidNitro-thiophenes are often colored.
IR Spectroscopy 1735-1750

(Ester C=O)
Broad OH stretch at 3400

must remain.
1H NMR (DMSO-d6)

3.6-3.8 (s, 3H, -OCH3)
Diagnostic singlet for methyl ester.
1H NMR (Aromatic)

7.0-8.0 (2H, Thiophene)
Doublets for H3/H4 of thiophene.
TLC (Hex/EtOAc 1:1)

~0.6 - 0.7
Product is less polar than the starting acid (

< 0.2).

Troubleshooting & Safety

Common Failure Modes
  • Problem: Low Yield / Gum Formation.

    • Cause: Self-polymerization of the

      
      -hydroxy acid.
      
    • Fix: Increase the volume of alcohol solvent (Method A) or switch to Method B to avoid heat.

  • Problem: Darkening of Reaction Mixture.

    • Cause: Decomposition of the nitro-thiophene ring or elimination.

    • Fix: Ensure temperature does not exceed 65°C. Perform reaction under Nitrogen.

Safety Directives
  • Nitro Compounds: While stable, nitro-heterocycles can be energetic. Avoid distilling the final product to dryness at high temperatures (>100°C).

  • Thiophene Toxicity: Thiophene derivatives can be biologically active. Handle all solids in a fume hood wearing nitrile gloves.

References

  • Fischer Esterification Mechanisms: Master Organic Chemistry. Fischer Esterification.[2][3][4][5] Retrieved from [Link]

  • Steglich Esterification Protocol: Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • Alpha-Hydroxy Acid Chemistry: Chemistry Steps. Reactions of Carboxylic Acids and Esters. Retrieved from [Link]

Sources

Application

Handling Light-Sensitive Nitro-Thienyl Compounds in the Laboratory

Introduction: The Dual Challenge of Reactivity and Stability Nitro-thienyl compounds (nitrothiophenes) are critical intermediates in the synthesis of antibiotics (e.g., nitrofuran analogs), agrochemicals, and optoelectro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Challenge of Reactivity and Stability

Nitro-thienyl compounds (nitrothiophenes) are critical intermediates in the synthesis of antibiotics (e.g., nitrofuran analogs), agrochemicals, and optoelectronic materials (organic photovoltaics). However, the conjugation of the electron-withdrawing nitro group with the electron-rich thiophene ring creates a system that is electronically "push-pull" and inherently photolabile.

Handling these compounds requires a divergence from standard organic synthesis protocols. The primary failure mode in experimental workflows is photochemical degradation , often misdiagnosed as thermal instability or moisture sensitivity. This guide provides a self-validating system to manage these risks, ensuring high-purity isolation and reproducible biological/physical data.

Mechanism of Photochemical Degradation[1]

To effectively handle these compounds, one must understand why they degrade. Upon irradiation (specifically UV-A and Blue spectrum, 320–480 nm), nitrothiophenes undergo excitation to a singlet state (


), followed by rapid intersystem crossing (ISC) to a reactive triplet state (

). The heavy atom effect of the sulfur in the thiophene ring facilitates this ISC.

Key Degradation Pathways:

  • Nitro-Nitrite Rearrangement: The nitro group can isomerize to a nitrite ester (-ONO), which subsequently undergoes homolytic cleavage to release nitric oxide (NO) and form a thienyloxy radical.

  • Photoreduction: In hydrogen-donating solvents (e.g., THF, alcohols), the excited nitro group abstracts hydrogen, leading to hydroxylamines and eventual polymerization.

  • Nucleophilic Photosubstitution: The nitro group becomes a better leaving group in the excited state, leading to unexpected substitution by solvent molecules.

Visualization: Photochemical Degradation Pathway

degradation_mechanism Ground Ground State (Nitrothiophene) Excited Excited Triplet State (T1) Ground->Excited hv (UV/Blue Light) Nitrite Nitrite Ester Intermediate Excited->Nitrite Rearrangement Reduction Hydroxylamine (via H-abstraction) Excited->Reduction Solvent (H-donor) Radical Thienyloxy Radical + NO• Nitrite->Radical Homolysis Polymer Tarry Polymer (Degradation) Radical->Polymer Coupling Reduction->Polymer Oxidation/Coupling

Figure 1: Simplified photochemical degradation pathways of nitro-thienyl compounds upon exposure to UV-Visible light.

Facility & Equipment Requirements

Standard laboratory fluorescent lighting is the primary source of error. It emits significant energy in the 400–500 nm range, which overlaps with the


 transition of many nitro-thienyls.
Lighting Control
  • Primary Control: All handling must occur under Red Light (>600 nm) or Gold/Yellow fluorescent shields (cutoff <500 nm).

  • Emergency Control: If specific lighting is unavailable, all fume hoods must be fitted with UV-blocking amber sash film, and experiments must be wrapped in aluminum foil.

Glassware & Labware[2][3][4][5]
  • Reaction Vessels: Amberized glassware is preferred.[1] If using clear glass, wrap entirely in aluminum foil before adding reagents.

  • Chromatography: Glass columns must be wrapped in foil or black tape. Use opaque tubing for automated flash systems.

Experimental Protocols

Protocol 1: Synthesis and Reaction Monitoring

Objective: Perform a nitration or coupling reaction while excluding light.

  • Preparation:

    • Weigh all solids into amber vials.

    • Solvents should be degassed (sparged with

      
      ) to minimize oxygen, which can quench triplet states but also participate in photo-oxidation.
      
  • Setup:

    • Wrap the reaction flask, reflux condenser, and addition funnel in aluminum foil. Leave a small "viewing port" (flap) that is normally closed.

    • Crucial Step: If heating is required, use an oil bath or heating block. Do not use a light-emitting hotplate stirrer without covering the light source (many digital displays emit blue light).

  • Monitoring (TLC):

    • Step A: Prepare the TLC developing chamber in the dark/foil.

    • Step B: Spot the plate quickly under low light.

    • Step C: Develop the plate in the dark.

    • Step D (Visualization): Visualize under UV lamp (254 nm) briefly only to mark spots. Do not leave the plate under UV light, as the product on silica is highly prone to photo-oxidation due to surface catalysis.

Protocol 2: Purification (The "Dark Column")

Objective: Isolate pure compound via Flash Chromatography.

Nitro-thienyl compounds often decompose on silica gel if exposed to light, turning from yellow/orange to dark brown/black.

  • Column Preparation:

    • Use a manual glass column wrapped in foil or a black cartridge for automated systems.

    • Solvent System: Avoid ethers (THF/Ether) if possible, as they can form peroxides that accelerate degradation. Use Heptane/Ethyl Acetate or DCM/Methanol.

  • Execution:

    • Load the sample (dissolved in minimum solvent) in the dark.

    • Turn off the fraction collector UV trigger if it uses a high-intensity lamp; rely on time/volume collection or set the detection wavelength to a safe region (e.g., >450 nm) if the compound absorbs there.

    • Fraction Analysis: Analyze fractions immediately by TLC. Do not let fractions sit in clear tubes on the bench.

  • Concentration:

    • Rotary evaporation must be done with the bath covered or the flask wrapped.

    • Temperature Limit: Do not exceed 40°C. Nitro-thienyls can be thermally unstable.

Protocol 3: Storage & QC

Objective: Ensure long-term stability.

Table 1: Stability Matrix & Storage Conditions

StateConditionShelf Life (Est.)Container
Solid -20°C, Dark, Inert Gas> 12 MonthsAmber vial + Parafilm/Tape
Solid 25°C, Ambient Light< 1 WeekClear vial (NOT RECOMMENDED)
Solution (DMSO) -20°C, Dark1-3 MonthsAmber vial
Solution (CDCl3) 25°C, Dark< 24 HoursNMR Tube (Wrap in foil)

NMR Handling: When preparing NMR samples, use amberized NMR tubes or wrap standard tubes in foil immediately after filling. Do not leave tubes in the autosampler rack under room lights for extended periods.

Workflow Visualization

handling_workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_iso Isolation Phase cluster_storage Storage Weigh Weigh Reagents (Amber Vials) Wrap Wrap Glassware (Al-Foil) Weigh->Wrap React Execute Reaction (Red Light / Dark) Wrap->React Monitor TLC Monitoring (Minimize UV exposure) React->Monitor Check Workup Workup (Cold/Dark) React->Workup Column Flash Chromatography (Opaque Column) Workup->Column Evap Rotary Evaporation (<40°C, Dark) Column->Evap Store Store at -20°C Argon Flush Evap->Store

Figure 2: Standard Operating Procedure (SOP) workflow for handling light-sensitive nitro-thienyl compounds.

Safety Considerations

Toxicity & Mutagenicity

Nitro-thienyl compounds are structurally related to nitrofurans, a class known for mutagenic activity (Ames positive).

  • Hazard: Suspected genetic defects (Muta.[2][3] 2) and potential carcinogenicity.[2][4]

  • Control: Double-gloving (Nitrile) is mandatory. All weighing must be done in a certified fume hood or glovebox.

Energetic Properties

Nitro compounds possess high chemical energy. While thiophene derivatives are generally more stable than furan analogs, they can still decompose violently under high heat.

  • Warning: Never distill nitro-thienyl liquids to dryness.

  • DSC Screening: For scale-up (>5g), perform Differential Scanning Calorimetry (DSC) to determine the onset of thermal decomposition.

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Nitrothiophene. Retrieved from

  • D'Auria, M. (1999). Photochemical reactivity of nitro- and cyano-substituted thiophenes. Photochemical & Photobiological Sciences. Retrieved from

  • BenchChem. (2025).[5][1] Technical Support: Handling Light Sensitive Compounds. Retrieved from

  • Valsynthese SA. (2021). Material Safety Data Sheet: 2-Nitrothiophene. Retrieved from

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Retrieved from

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Derivative 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a novel synthetic compound characterized by a unique combination of functional moieties: a n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Derivative

2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a novel synthetic compound characterized by a unique combination of functional moieties: a nitro-substituted thiophene ring and an α-hydroxy acetic acid group. This structural arrangement suggests a spectrum of potential biological activities, drawing from the well-established pharmacological profiles of related chemical classes. The nitroaromatic functionality is a known pharmacophore in antimicrobial agents, while thiophene derivatives have demonstrated a broad range of therapeutic effects, including anti-inflammatory and enzyme inhibitory actions.[1][2][3] The α-hydroxy acid component may facilitate interactions with the active sites of various enzymes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. The protocols herein are designed to be robust and self-validating, enabling a thorough preliminary assessment of the compound's antimicrobial, anti-inflammatory, and cytotoxic properties.

Compound Handling and Preparation

Prior to initiating any in vitro studies, it is imperative to establish a standardized procedure for the preparation of stock solutions of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid to ensure reproducibility across all assays.

Protocol 1: Preparation of Master Stock Solution

  • Weighing: Accurately weigh a precise amount of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid powder using an analytical balance.

  • Solubilization: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration master stock (e.g., 10-50 mM). The choice of solvent should be based on the compound's solubility and its compatibility with the intended in vitro assays.

  • Aliquoting and Storage: Aliquot the master stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Section 1: Assessment of Antimicrobial Activity

The presence of a nitro-substituted thiophene ring strongly suggests potential antimicrobial properties.[2][3] The following protocols are designed to determine the compound's efficacy against a panel of clinically relevant bacterial and fungal strains.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay will establish the lowest concentration of the compound that visibly inhibits microbial growth.

Workflow for MIC Determination

prep Prepare serial dilutions of the compound in a 96-well plate inoculate Inoculate wells with a standardized microbial suspension prep->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate read Visually or spectrophotometrically assess microbial growth incubate->read determine Determine the MIC as the lowest concentration with no visible growth read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution MIC Assay

  • Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (microorganisms in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

Table 1: Illustrative MIC Data Presentation

Test OrganismCompound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
S. aureus (ATCC 29213)16Ciprofloxacin: 0.5
E. coli (ATCC 25922)32Ciprofloxacin: 0.25
C. albicans (ATCC 90028)64Fluconazole: 1

Section 2: Evaluation of Cytotoxicity

Before exploring further therapeutic applications, it is crucial to assess the potential toxicity of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid to mammalian cells.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

Protocol 4: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 24-48 hour incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions (e.g., kits available from Abcam, Promega).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Table 2: Illustrative Cytotoxicity Data Presentation

Cell LineAssayIncubation TimeIC50 (µM)
HEK293MTT24h> 100
HepG2MTT24h85.2
HEK293LDH24h> 100
HepG2LDH24h92.5

Section 3: Assessment of Anti-inflammatory Activity

Thiophene derivatives have been reported as inhibitors of key inflammatory enzymes.[1] A cell-based assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a robust method to screen for anti-inflammatory potential.

Workflow for Nitric Oxide (NO) Inhibition Assay

seed_cells Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate pre_treat Pre-treat cells with various concentrations of the compound seed_cells->pre_treat stimulate Stimulate cells with LPS to induce NO production pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reaction Perform Griess reaction to quantify nitrite (a stable product of NO) collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate the percentage of NO inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for the cell-based nitric oxide (NO) inhibition assay.

Protocol 5: Nitric Oxide Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

Section 4: Enzyme Inhibition Assay

The α-hydroxy acid moiety suggests that the compound could interact with the active sites of various enzymes. A generic spectrophotometric enzyme inhibition assay protocol is provided, which can be adapted to specific target enzymes. For instance, based on literature for similar compounds, microsomal prostaglandin E synthase-1 (mPGES-1) could be a potential target.[1]

Protocol 6: General Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, substrate solution, and enzyme solution as required for the specific enzyme of interest.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, various concentrations of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid, and the enzyme solution.

  • Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength appropriate for the product being formed.

  • Data Analysis: Determine the initial reaction velocity (V0) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. By systematically evaluating its antimicrobial, cytotoxic, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(4), 159. Available at: [Link]

  • Bio-Rad. (n.d.). Cell Viability and Proliferation Assays. Available at: [Link]

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of immunological methods, 64(3), 313-320.
  • Carl ROTH. (n.d.). Click Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 458-467. Available at: [Link]

  • Al-Obaidi, A. M. J. (2020). Antibacterial Activity of 2-(2-Hydroxy phenylimino) Acetic Acid. International Journal of Pharmaceutical Research, 12(4).
  • Koc, S., et al. (2021). Phytochemical Composition, Antioxidant, and Enzyme Inhibition Activities of Methanolic Extracts of Two Endemic Onosma Species. Molecules, 26(14), 4103.
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Durling, G. M., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Antibiotics, 10(7), 855. Available at: [Link]

  • Gümrükçüoğlu, A., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 438-450.
  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Available at: [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Available at: [Link]

  • BindingDB. (n.d.). BDBM16239 2-(5-chloro-2-{[(3-nitrophenyl)methyl]carbamoyl}phenoxy)acetic acid. Available at: [Link]

  • Google Patents. (1978). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.
  • ResearchGate. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Available at: [Link]

  • ResearchGate. (2025). 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. Available at: [Link]

  • Miron, T., et al. (1998). A spectrophotometric assay for allicin and alliinase (Alliin lyase) activity: reaction of 2-nitro-5-thiobenzoate with thiosulfinates. Analytical Biochemistry, 265(2), 317-325.

Sources

Application

Application Notes &amp; Protocols: Selective Oxidation of 5-Nitro-2-Thienyl Precursors

For: Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the chemical oxidation of 5-nitro-2-thienyl precursors, focusing on the conversion of aldehyde and ketone functi...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical oxidation of 5-nitro-2-thienyl precursors, focusing on the conversion of aldehyde and ketone functionalities to the corresponding carboxylic acid. The protocols and technical discussions are designed to offer both practical, step-by-step instructions and a deeper understanding of the causality behind methodological choices, ensuring reliable and reproducible outcomes in a research and development setting.

Introduction: The Significance of 5-Nitrothiophene-2-Carboxylic Acid

The 5-nitro-2-thienyl scaffold is a critical pharmacophore in medicinal chemistry and a versatile building block in materials science. The carboxylic acid derivative, 5-nitrothiophene-2-carboxylic acid, is a key intermediate used in the synthesis of advanced compounds, including benzothiophene amides that function as nicotinamide ribosyltransferase inhibitors with potential anticancer activities.[1] The conversion of readily available precursors, such as 5-nitrothiophene-2-carboxaldehyde, to this carboxylic acid is a foundational synthetic step.

However, the thiophene ring presents a unique challenge. The sulfur heteroatom is susceptible to oxidation, potentially leading to the formation of undesired thiophene S-oxides or sulfones.[2][3][4] Furthermore, the presence of a strongly electron-withdrawing nitro group at the 5-position deactivates the ring, influencing the reactivity of adjacent functional groups. Therefore, the choice of an oxidizing agent is paramount, requiring high selectivity for the side-chain functional group while preserving the integrity of the sensitive nitro-thienyl core. This guide focuses on robust and selective methods to achieve this transformation efficiently.

Strategic Selection of Oxidizing Reagents

The optimal oxidizing agent is dictated by the nature of the functional group at the 2-position of the 5-nitrothiophene precursor. The primary goal is to achieve high conversion of the substrate with minimal formation of byproducts resulting from oxidation of the thiophene sulfur.

Oxidation of Aldehyde Precursors (e.g., 5-Nitrothiophene-2-carboxaldehyde)

For the oxidation of aldehydes, especially those on electron-rich or easily oxidized heterocyclic systems, a method with high chemoselectivity is required.

Primary Recommendation: The Pinnick Oxidation

The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, stands as the superior method for this transformation.[5]

  • Causality & Expertise: Unlike strong oxidants like permanganate or dichromate, which can aggressively attack the thiophene ring, the Pinnick oxidation operates under gentle conditions. The active oxidizing species, chlorous acid (HClO₂), is highly selective for aldehydes. A critical component of this reaction is the use of a hypochlorite scavenger, such as 2-methyl-2-butene. Hypochlorite (ClO⁻), a byproduct of the reaction, is a non-selective oxidant that can react with the thiophene ring. The scavenger effectively removes this byproduct, preventing unwanted side reactions and ensuring a clean conversion to the desired carboxylic acid.[5] This level of control makes the Pinnick oxidation particularly trustworthy for complex and sensitive substrates.

Alternative Method: Hypohalite Oxidation

An older but still viable method involves the use of bromine in an acetic acid/sodium acetate buffer system.[6]

  • Mechanism & Considerations: In this reaction, hypobromite is formed in situ and acts as the oxidizing agent. While effective, this method can be less selective than the Pinnick oxidation. The electrophilic nature of bromine poses a risk of aromatic bromination on the thiophene ring, although the deactivating effect of the nitro and aldehyde groups mitigates this risk to some extent. Careful control of stoichiometry and temperature is essential to maximize the yield of the carboxylic acid.[6]

The following diagram illustrates the primary decision-making process for selecting an appropriate oxidation pathway.

G cluster_precursor Select Precursor cluster_aldehyde Aldehyde Oxidation cluster_ketone Ketone Oxidation Precursor 5-Nitro-2-Thienyl Precursor Aldehyde 5-Nitrothiophene- 2-carboxaldehyde Precursor->Aldehyde If R = -CHO Ketone 5-Nitro-2-Acetylthiophene (Methyl Ketone) Precursor->Ketone If R = -C(O)CH₃ Pinnick Pinnick Oxidation (NaClO₂ / Scavenger) Aldehyde->Pinnick Recommended (High Selectivity) Hypohalite Hypohalite Oxidation (Br₂ / NaOAc) Aldehyde->Hypohalite Alternative Product Target Product: 5-Nitrothiophene- 2-carboxylic Acid Pinnick->Product Hypohalite->Product Haloform Haloform Reaction (e.g., NaOBr) Ketone->Haloform Haloform->Product

Caption: Decision workflow for oxidizing 5-nitro-2-thienyl precursors.

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the oxidation of 5-nitrothiophene-2-carboxaldehyde.

Protocol 3.1: Pinnick Oxidation of 5-Nitrothiophene-2-carboxaldehyde

This protocol is adapted from established procedures for the selective oxidation of heteroaromatic aldehydes.[1][6] It is the recommended method for achieving high purity and yield.

Materials:

  • 5-Nitrothiophene-2-carboxaldehyde

  • Dioxane or tert-Butanol/Water solvent system

  • Sulfamic acid (NH₂SO₃H) or Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • Ethyl acetate

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane (approx. 0.3 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm upon addition of the oxidant.

  • Oxidant Addition: Prepare a solution of sodium chlorite (2.0 eq) in water. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup:

    • Combine the reaction mixture with an equal volume of water and transfer to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and discard the aqueous layer.

    • Extract the combined organic phase with 5% NaHCO₃ solution (2x volumes). The product, being acidic, will move into the basic aqueous layer, leaving neutral impurities behind.

    • Discard the organic layer.

  • Isolation:

    • Cool the basic aqueous phase in an ice bath.

    • Slowly acidify the solution to pH 2 with 2N HCl. The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and then with a small amount of cold ethyl acetate.

  • Drying: Dry the purified 5-nitrothiophene-2-carboxylic acid under vacuum.

The workflow for this protocol is summarized in the diagram below.

G start Start dissolve 1. Dissolve Aldehyde & Sulfamic Acid in Dioxane start->dissolve cool 2. Cool to 0 °C dissolve->cool add_oxidant 3. Add aq. NaClO₂ Solution Dropwise cool->add_oxidant react 4. Stir at RT for 2-4h (Monitor by TLC) add_oxidant->react workup 5. Aqueous Workup & Ethyl Acetate Extraction react->workup base_extract 6. Extract with NaHCO₃ (aq) to Isolate Product Salt workup->base_extract acidify 7. Acidify Aqueous Layer with HCl to Precipitate base_extract->acidify filter_dry 8. Filter and Dry Solid acidify->filter_dry end Pure 5-Nitrothiophene- 2-carboxylic Acid filter_dry->end

Caption: Experimental workflow for the Pinnick oxidation protocol.

Protocol 3.2: Hypohalite Oxidation of 5-Nitrothiophene-2-carboxaldehyde

This protocol is based on the method described by Campaigne and LeSuer.[6] It serves as a viable alternative when reagents for the Pinnick oxidation are unavailable.

Materials:

  • 5-Nitro-2-formyl-thiophene

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Diethyl ether

  • Heptane/1,2-dichloroethane mixture for recrystallization

Experimental Procedure:

  • Setup: To a 250-mL flask equipped with a stirrer, thermometer, and condenser, add 5-nitro-2-formyl-thiophene (1.0 eq), sodium acetate (2.0 eq), acetic acid, and water.

  • Heating: Heat the vigorously stirred suspension to approximately 40 °C.

  • Bromine Addition: Using a dropping funnel, add bromine (1.0 eq) over 15-20 minutes. An exotherm will likely be observed.

  • Reaction: After the addition, increase the temperature to 80 °C and maintain for one hour.

  • Workup:

    • Pour the hot reaction mixture into iced water containing hydrochloric acid.

    • Extract the mixture with diethyl ether.

    • Wash the ether phase with water, then dry over anhydrous sodium sulfate.

  • Isolation & Purification:

    • Evaporate the ether under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a 70/30 heptane/1,2-dichloroethane mixture to obtain the pure 5-nitro-2-thenoic acid.[6]

Comparative Data Summary

The choice of reagent significantly impacts the outcome of the oxidation. The following table summarizes the key parameters for the discussed methods.

Reagent SystemPrecursorTypical ConditionsYieldSelectivity & AdvantagesDisadvantages & Cautions
Sodium Chlorite (NaClO₂) / Sulfamic Acid AldehydeDioxane, 0 °C to RT>90%[1][6]Excellent: Highly selective for the aldehyde; mild conditions protect the thiophene ring.Requires a scavenger for optimal results; sodium chlorite should be handled with care.
Bromine (Br₂) / Sodium Acetate AldehydeAcetic Acid/H₂O, 40-80 °C~81% (pure)[6]Good: Effective and uses common lab reagents.Lower selectivity; risk of ring bromination; requires careful temperature control.
Hydrogen Peroxide (H₂O₂) / Catalysts Thiophene RingVariousN/A for side-chainCan selectively oxidize sulfur to sulfoxide or sulfone.[3][7][8]Not suitable for selective side-chain oxidation; will attack the thiophene sulfur.

Mechanistic Insight: The Pinnick Oxidation

Understanding the mechanism reinforces why this protocol is so reliable. The key is the controlled generation and reaction of chlorous acid (HClO₂).

G cluster_main Pinnick Oxidation Mechanism cluster_scavenger Scavenger Role RCHO Aldehyde (R-CHO) Intermediate [Addition Intermediate] RCHO->Intermediate + HClO₂ HClO2 Chlorous Acid (HClO₂) RCOOH Carboxylic Acid (R-COOH) Intermediate->RCOOH Oxidation HClO Hypochlorous Acid (HClO) Intermediate->HClO Releases note1 Desired Pathway Scavenger Scavenger (e.g., 2-Methyl-2-butene) HClO->Scavenger Reacts with note2 Undesired Byproduct Quenched by Scavenger InertProduct Inert Chlorohydrin Scavenger->InertProduct Forms

Caption: Simplified mechanism of the Pinnick oxidation and the role of the scavenger.

Conclusion

For the selective oxidation of 5-nitro-2-thienyl precursors to their corresponding carboxylic acids, the Pinnick oxidation using sodium chlorite is the most authoritative and trustworthy method. Its mild conditions, high selectivity, and excellent yields make it ideal for synthesizing valuable intermediates while preserving the sensitive nitro-thiophene core. While alternative methods like hypohalite oxidation exist, they often require more stringent control to avoid side reactions. By understanding the chemical principles behind reagent selection and adhering to detailed protocols, researchers can confidently and reproducibly perform this critical synthetic transformation.

References

  • Wikipedia. Thiophene. Available from: [Link]

  • Wormer, R., et al. (2002). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry, 67(21), 7261–7266. Available from: [Link]

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. Available from: [Link]

  • Li, H., et al. (2016). The mechanism of thiophene oxidation on metal-free two-dimensional hexagonal boron nitride. RSC Publishing. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

  • Trepanier, L. A., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society, 119(21), 4941-4949. Available from: [Link]

  • Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available from: [Link]

  • Di Giuseppe, A., et al. (2009). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Applied Catalysis B: Environmental, 89(1-2), 239-245. Available from: [Link]

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak tailing for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals encountering persistent chromatographic challenges with 2-Hydroxy-2-(5-nitro-2-thienyl)acetic A...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals encountering persistent chromatographic challenges with 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid .

Unlike simple aliphatic molecules, this compound presents a "dual-threat" to peak symmetry: a highly acidic carboxylic acid group prone to silanol interactions, and an alpha-hydroxy acid motif notorious for metal chelation. This guide will walk you through the causality of these interactions and provide self-validating protocols to achieve sharp, symmetrical peaks.

Root Cause Analysis: The Dual-Threat Mechanism

Before adjusting your instrument, it is critical to understand the specific structural liabilities of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid:

  • Silanol Ion-Exchange: The strongly electron-withdrawing nitrothienyl group and alpha-hydroxyl group lower the pKa of the carboxylic acid (estimated pKa ~2.5–3.0). If the mobile phase pH is not strictly controlled, the molecule exists in a partially ionized state, leading to secondary ion-exchange interactions with residual silanols on the silica stationary phase [1].

  • Transition Metal Chelation: The combination of the alpha-hydroxyl group and the adjacent carboxylic acid creates a classic bidentate ligand. This motif readily chelates electron-deficient transition metals (Fe³⁺, Ni²⁺) present in stainless steel HPLC flow paths, injector needles, and column frits, causing severe tailing or complete peak loss [2].

G Start Peak Tailing Detected Asymmetry Factor (As) > 1.5 Check1 Is the tailing specific to 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid? Start->Check1 SystemIssue System/Physical Issue (Void volume, bad frit, mass overload) Check1->SystemIssue No (All peaks tail) ChemIssue Chemical Interaction (Secondary retention) Check1->ChemIssue Yes (Only this peak) Silanol Silanol Interactions (Inadequate pH control) ChemIssue->Silanol pH is near pKa (~3.0) Metal Metal Chelation (Alpha-hydroxy acid motif) ChemIssue->Metal pH is optimized (<2.0) FixpH Lower pH >2 units below pKa (Use 0.1% TFA or H3PO4) Silanol->FixpH FixMetal Passivate System / Use PEEK or Hybrid Surface Columns Metal->FixMetal

Fig 1. Diagnostic decision tree for isolating the root cause of HPLC peak tailing.

Diagnostic FAQs

Q1: I am using 0.1% Formic Acid (pH ~2.7), but the peak is still tailing heavily. Why? A1: Formic acid is often insufficiently acidic for this specific molecule. To fully suppress the ionization of a carboxylic acid and prevent silanol interactions, the mobile phase pH must be at least 2 units below the analyte's pKa [1]. Because the electron-withdrawing nitro and thienyl groups lower this molecule's pKa to ~2.5–3.0, a pH of 2.7 leaves a significant fraction of the molecules ionized. You must switch to a stronger acid, such as 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) or a phosphate buffer at pH 2.0.

Q2: I optimized the pH to 2.0, but the tailing persists. Could this be a hardware issue? A2: Yes. If pH optimization fails, the alpha-hydroxy acid moiety is likely chelating with metal ions in your system hardware (stainless steel tubing, frits, or the column body). This is a well-documented phenomenon for molecules with adjacent hydroxyl and carboxyl groups[2]. You can validate this by performing a "diagnostic passivation injection" (see Protocol 2).

Q3: How can I permanently resolve metal chelation without buying a new HPLC system? A3: You have three field-proven options:

  • Hardware Upgrade: Switch to columns utilizing Hybrid Surface Technology (HST) or barrier-coated hardware designed specifically to prevent metal chelation [3].

  • Mobile Phase Additives: Add a trace amount of a chelating agent (e.g., 5 µM medronic acid) to the mobile phase. Medronic acid will preferentially bind to the metal active sites in the system, shielding your analyte without suppressing MS signals.

  • System Passivation: Chemically passivate your stainless steel system using nitric acid or high-concentration EDTA (Protocol 2).

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the expected impact of various mobile phase modifiers on the peak asymmetry of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid.

Mobile Phase AdditiveApprox. pHBuffering CapacityLC-MS Compatible?Expected Tailing Factor (As)Mechanism of Action / Limitation
0.1% Formic Acid 2.7LowYes1.8 - 2.5 (Poor)Insufficient acidity; partial ionization of the analyte leads to silanol exchange.
0.1% TFA 2.0ModerateYes (Ion Suppression)1.2 - 1.4 (Good)Fully protonates the carboxylic acid; acts as a weak ion-pairing agent.
25 mM Phosphate 2.0HighNo1.1 - 1.3 (Excellent)Locks pH well below pKa; phosphate ions weakly passivate metal surfaces.
0.1% Formic + 5 µM Medronic Acid 2.7LowYes1.1 - 1.2 (Excellent)Medronic acid aggressively masks metal sites, preventing alpha-hydroxy chelation.

Experimental Protocols

Protocol 1: Self-Validating pH Optimization

Objective: To definitively rule out silanol interactions by forcing the analyte into a fully neutral state.

  • Prepare Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas. The pH should be approximately 2.0.

  • Prepare Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Equilibration: Flush the column with 20 column volumes (CV) of the new mobile phase at the initial gradient conditions. Causality note: Silica columns take longer to equilibrate with TFA than with formic acid due to ion-pairing effects.

  • Validation Injection: Inject your standard. If the peak symmetry improves to As < 1.3, the root cause was silanol interaction. If As > 1.5 remains, proceed immediately to Protocol 2.

Protocol 2: Diagnostic System Passivation (Metal Chelation Test)

Objective: A rapid, self-validating test to confirm if transition metal chelation is the root cause of the tailing, without requiring a full system teardown.

  • Prepare Passivation Standard: Dissolve EDTA (Ethylenediaminetetraacetic acid) or Medronic Acid in water to a high concentration of 50 mM.

  • Baseline Injection: Inject your 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid sample and record the tailing factor.

  • Active Site Saturation: Inject 50 µL of the 50 mM EDTA/Medronic Acid solution directly into the HPLC system under your normal method conditions. Repeat this 3 times. Causality note: The high concentration of a stronger chelator will aggressively bind to and occupy the exposed Fe³⁺/Ni²⁺ sites on the stainless steel frits and tubing.

  • Confirmation Injection: Immediately inject your analyte sample again.

  • Analyze Logic: If the peak is now sharp and symmetrical, metal chelation is definitively confirmed. Because this fix is temporary (the EDTA will eventually wash off), you must implement a permanent solution: switch to a metal-free/PEEK-lined column [2] or add 5 µM medronic acid directly to your mobile phase.

Protocol Step1 1. Baseline Injection (Record initial As) Step2 2. Saturation Inject 3x 50µL of 50mM EDTA Step1->Step2 Step3 3. Confirmation Injection (Analyze analyte again) Step2->Step3 Step4 4. Result: As < 1.3? Metal Chelation Confirmed Step3->Step4

Fig 2. Workflow for diagnostic system passivation via active site saturation.

References

  • GL Sciences Inc. LC Technical Note: Metal-free Columns for HPLC Part 1. Retrieved from:[Link]

  • Separation Science. Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Retrieved from:[Link]

Optimization

Minimizing degradation of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid during workup

A Guide to Minimizing Degradation During Experimental Workup Welcome to the technical support guide for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. As a Senior Application Scientist, my goal is to provide you with not ju...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Degradation During Experimental Workup

Welcome to the technical support guide for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges associated with this molecule. This guide is structured to help you anticipate and troubleshoot degradation issues, ensuring the integrity and yield of your compound during the critical workup phase.

Section 1: Frequently Asked Questions - Understanding Molecular Stability

This section addresses the fundamental chemical properties of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid that govern its stability.

Q1: What are the primary structural features of this molecule that make it susceptible to degradation?

A1: The molecule's instability arises from a combination of three key structural motifs:

  • A Nitro-Substituted Thiophene Ring: The thiophene ring is an electron-rich aromatic system. However, the presence of a strong electron-withdrawing nitro group significantly reduces its aromatic character and stability.[1] This makes the ring more susceptible to nucleophilic attack, and in some cases, can lead to ring-opening pathways under harsh conditions.

  • An α-Hydroxy Acid Group: The hydroxyl and carboxylic acid groups on the same carbon create a reactive center. This moiety is susceptible to several degradation reactions, including oxidation of the alcohol to a ketone, and decarboxylation (loss of CO₂), particularly when heated.

  • Synergistic Reactivity: The electron-withdrawing nature of the nitro group can increase the acidity of the α-hydroxy proton, potentially facilitating side reactions like dehydration under acidic conditions or oxidative cleavage.

Q2: What are the most common degradation pathways I should be aware of during workup?

A2: Based on the molecule's structure, degradation can occur under various conditions. The most probable pathways include:

  • Base-Mediated Degradation: Strong bases (e.g., NaOH, KOH) can readily deprotonate the carboxylic acid and the α-hydroxyl group. The resulting anionic species can be unstable, potentially leading to rearrangement or decomposition. Harsh basic conditions can also promote nucleophilic aromatic substitution, where the nitro group is displaced.[2]

  • Acid-Mediated Degradation: Strong acids can catalyze the dehydration of the α-hydroxy acid, leading to the formation of an unsaturated thiophene derivative.

  • Thermal Degradation: Heating the molecule, especially in solution during solvent evaporation, can induce decarboxylation, where the carboxylic acid group is lost as CO₂.

  • Oxidative Degradation: The secondary alcohol is susceptible to oxidation to a ketone, forming 2-oxo-2-(5-nitro-2-thienyl)acetic acid. This can be initiated by atmospheric oxygen, especially in the presence of metal ion impurities, or by residual oxidizing agents from a previous reaction step.

Diagram 1: Potential Degradation Pathways

A 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid C1 Strong Base (e.g., NaOH) or Heat A->C1 Decarboxylation C2 Strong Acid (e.g., conc. HCl) + Heat A->C2 Dehydration C3 Oxidizing Conditions A->C3 Oxidation C4 Nucleophiles (e.g., Thiolates) A->C4 SNAr Reaction B1 Decarboxylation Product (Loss of CO2) C1->B1 B2 Dehydration Product (Alkene formation) C2->B2 B3 Oxidation Product (Ketone formation) C3->B3 B4 Nucleophilic Aromatic Substitution Product C4->B4 A 1. Quench Reaction (0°C, sat. NH4Cl) B 2. Extract into Organic Solvent (e.g., Ethyl Acetate) A->B C 3. Wash Organic Layer with NaHCO3(aq) (Product moves to aqueous layer) B->C D 4. Separate Aqueous Layer C->D E 5. Acidify Aqueous Layer to pH 2-3 (0°C, 1M HCl, Dropwise) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Dry Under Vacuum (Room Temperature) F->G H Purified Product G->H

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Nitro-Thienyl Acetic Acid Formation

Welcome to the Technical Support Center for the synthesis of nitro-thienyl acetic acid derivatives. The nitration of thiopheneacetic acid is a notoriously challenging electrophilic aromatic substitution (EAS).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of nitro-thienyl acetic acid derivatives. The nitration of thiopheneacetic acid is a notoriously challenging electrophilic aromatic substitution (EAS). Because the thiophene ring is significantly more electron-rich than benzene, it is highly reactive toward electrophiles but equally susceptible to oxidative degradation and polysubstitution[1].

This guide provides drug development professionals and synthetic chemists with the causal mechanisms, diagnostic FAQs, and validated protocols required to master the thermal control of this highly exothermic reaction.

Diagnostic Q&A and Troubleshooting

Q1: Why does my reaction mixture turn pink or dark red shortly after adding the nitrating agent? A1: This color change is a self-validating visual indicator of oxidative degradation of the thiophene ring. When the temperature spikes above 15–20°C during the addition of fuming nitric acid, the nitric acid acts as an oxidizer rather than a nitrating agent. To prevent this, the reaction must be strictly maintained at 0–10°C. A successful, temperature-controlled nitration will retain a permanent light brown color throughout the addition phase, as noted in standard 2[2].

Q2: How do I control the sudden exotherm when the thiopheneacetic acid solution is first introduced? A2: The initial contact between the thiophene substrate and the nitrating mixture releases significant heat. You must divide the reagents to moderate the kinetics. A proven method is to dissolve the thiopheneacetic acid in acetic anhydride, and the fuming nitric acid in glacial acetic acid. Add the thiophene solution dropwise to a pre-cooled (10°C) portion of the nitrating mixture. If the temperature rises rapidly, pause the addition immediately and increase active cooling (e.g., an ice-salt bath)[2]. Avoid superheating the local micro-environment by ensuring vigorous mechanical stirring.

Q3: I am observing a high percentage of dinitro-thienyl acetic acid and other regioisomers. Does temperature affect the isomer ratio? A3: Yes. The nitration of thiophene derivatives is under kinetic control at low temperatures (0–10°C), which strongly favors mononitration at the most activated positions. Elevated temperatures shift the reaction toward thermodynamic control, altering the regiochemical distribution and significantly increasing the rate of secondary nitration, which leads to dinitro species and complex, hard-to-purify mixtures[3].

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between reaction temperature, visual indicators, and the resulting product profile. Monitoring the visual state of the reaction serves as a real-time validation of your thermal control.

Temperature RangeKinetic/Thermodynamic StateVisual Indicator (Self-Validation)Primary Reaction OutcomeEst. Yield of Target
0–10°C Kinetic ControlPermanent Light BrownMononitration (Target Isomer)> 75%
10–20°C Mixed ControlDarkening BrownIncreased Dinitro/Polysubstitution40–60%
> 20°C Thermodynamic / OxidativePink or Dark RedOxidative Ring Cleavage< 10% (Degradation)

Visualizing the Chemistry

Pathway Start Thiopheneacetic Acid + HNO3 / Ac2O T_Low T = 0-10°C (Kinetic Control) Start->T_Low Controlled Addition T_High T > 20°C (Thermal Spike) Start->T_High Rapid Exotherm Target Nitro-thienyl acetic acid (Major Product) T_Low->Target Electrophilic Substitution Oxidation Oxidative Degradation (Pink/Red Solution) T_High->Oxidation Ring Cleavage Poly Dinitro Byproducts (Thermodynamic) T_High->Poly Over-nitration

Caption: Temperature-dependent reaction pathways in thiopheneacetic acid nitration.

Optimized Step-by-Step Protocol

This protocol is adapted from foundational 1[1] to ensure absolute thermal control and self-validation at every step.

Phase 1: Reagent Preparation (Dividing the Exotherm Potential)

  • Dissolve 1.0 equivalent of thiopheneacetic acid in acetic anhydride (approx. 3.5 mL per gram of substrate).

  • In a separate flask, cautiously prepare the nitrating mixture by dissolving 1.2 equivalents of fuming nitric acid (sp. gr. 1.51) in glacial acetic acid (approx. 7.5 mL per gram of HNO₃).

  • Divide both the thiophene solution and the nitrating mixture into two equal halves.

Phase 2: Initial Setup & Cooling 4. Equip a three-necked round-bottomed flask with a mechanical stirrer, an internal thermometer, and a dropping funnel. 5. Introduce the first half of the nitrating mixture into the flask and cool it strictly to 10°C using an ice-water bath.

Phase 3: Controlled Addition (Critical Thermal Phase) 6. Begin moderate mechanical stirring. Introduce the first half of the thiopheneacetic acid solution dropwise via the dropping funnel. 7. Self-Validation Checkpoint: Monitor the internal thermometer constantly. A rapid rise in temperature will occur. Adjust the drip rate to ensure the internal temperature never exceeds 10°C. If the solution flashes pink, immediately halt addition and increase cooling. 8. Once the first half is added, ensure the temperature stabilizes at 10°C, then rapidly add the second half of the nitrating mixture. 9. Resume the dropwise addition of the remaining thiopheneacetic acid solution, maintaining the temperature below 10°C. The solution must remain a permanent light brown[2].

Phase 4: Maturation & Quenching 10. After addition is complete, allow the mixture to stir at room temperature for exactly 2 hours. 11. Quench the reaction by pouring it onto an equal weight of finely crushed ice with vigorous shaking/stirring. 12. Allow the mixture to stand in an ice bath to maximize precipitation of the nitro-thienyl acetic acid crystals. Filter cold and wash thoroughly with ice water until the filtrate is neutral.

Workflow Visualization

Workflow Prep Prepare Reagents: Thiopheneacetic acid in Ac2O HNO3 in AcOH Cool Cool Nitrating Mixture to 10°C (Ice Bath) Prep->Cool Add Dropwise Addition of Thiophene Solution Cool->Add Check Is T > 10°C? Add->Check Pause Pause Addition & Increase Cooling Check->Pause Yes Stir Maintain 10°C Light Brown Color Check->Stir No Pause->Add Quench Quench on Crushed Ice Filter Precipitate Stir->Quench 2 Hours Completion

Caption: Experimental workflow and temperature checkpoints for nitro-thienyl acetic acid synthesis.

References

  • Title: 2-NITROTHIOPHENE Source: Organic Syntheses (1934, 14, 76. DOI: 10.15227/orgsyn.014.0076) URL: [Link]

Sources

Optimization

Resolving solubility issues of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid in buffer solutions

Technical Support Center: 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid in aqueous buffer systems. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Fundamental Principles: Understanding the "Why"

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid is an acidic molecule. Its solubility in aqueous solutions is fundamentally governed by its ionization state, which is directly dependent on the pH of the solution.

  • Molecular Structure Analysis:

    • Carboxylic Acid Group (-COOH): This is the primary acidic functional group. At low pH (acidic conditions), it exists predominantly in its neutral, protonated form (-COOH). This form is less polar and generally exhibits poor water solubility.

    • Ionization: As the pH increases, the carboxylic acid group deprotonates to form the highly polar and much more water-soluble carboxylate anion (-COO⁻).

    • Nitro Group (-NO₂): This strong electron-withdrawing group makes the carboxylic acid more acidic (lowers its pKa) compared to a non-nitrated equivalent.

    • Thiophene & Hydroxyl Groups: These contribute to the overall polarity and potential for hydrogen bonding.

  • The Role of pKa and the Henderson-Hasselbalch Equation: The pKa is the pH at which 50% of the acid is in its protonated (less soluble) form and 50% is in its deprotonated (more soluble) form. The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation.[1][2][3][4]

    pH = pKa + log([A⁻]/[HA])

    • [HA] is the concentration of the neutral, less soluble acid.

    • [A⁻] is the concentration of the deprotonated, more soluble conjugate base.

    Key Takeaway: To effectively dissolve this compound, the pH of the buffer must be raised significantly above its pKa. A general rule of thumb is to adjust the pH to at least 1.5 to 2 units above the pKa, which ensures that over 95-99% of the compound is in its soluble, deprotonated form. While the exact pKa of this specific molecule is not published, a reasonable estimate based on its structure is in the range of 3.0 - 4.0 .

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid not dissolving in my neutral (pH 7.4) phosphate-buffered saline (PBS)?

A1: The compound is an acid with an estimated pKa between 3.0 and 4.0. At a neutral pH of 7.4, which is well above its pKa, it should be in its soluble deprotonated form. If it's not dissolving, the issue could be related to kinetics (dissolving too slowly), insufficient buffer capacity, or reaching the compound's maximum salt solubility. First, ensure vigorous mixing and allow adequate time. If it still fails to dissolve, the concentration you are targeting may exceed its intrinsic solubility limit even in its salt form.[5]

Q2: I tried dissolving the compound by raising the pH, but it precipitated when I added it to my cell culture media. What happened?

A2: This is a classic case of a pH shift.[5] Your stock solution was at a high pH where the compound was soluble. However, the cell culture medium is buffered (typically around pH 7.2-7.4) and has a much larger volume. When you added your small volume of alkaline stock solution, the medium's buffering capacity lowered the overall pH, causing the compound to convert back to its less soluble protonated form and precipitate out.

Q3: Can I use an organic co-solvent like DMSO to dissolve the compound first?

A3: Yes, this is a highly recommended and common strategy.[6][7][8] 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid is expected to be readily soluble in dimethyl sulfoxide (DMSO).[8][9] You can prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer. However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells, typically kept below 0.5%.[10][11]

Q4: How can I speed up a slow dissolution process?

A4: To improve the rate of dissolution, you can:

  • Increase the surface area: Gently grind the solid into a finer powder.[5][12]

  • Apply energy: Use a magnetic stirrer for vigorous agitation. Gentle warming (e.g., to 37°C) or brief sonication can also significantly help, provided the compound is thermally stable.[5]

Systematic Troubleshooting Guide

If you are facing solubility issues, follow this logical workflow to identify and solve the problem.

G A Start: Incomplete Dissolution in Aqueous Buffer B Have you prepared a concentrated stock in 100% DMSO? A->B L Direct Dissolution Attempt A->L C Protocol A: Prepare a 10-100 mM stock solution in anhydrous DMSO. Vortex/sonicate to ensure complete dissolution. B->C No D Dilute DMSO stock into final aqueous buffer. Does it precipitate? B->D Yes C->D E Success! Compound is soluble. Keep final DMSO % low (e.g., <0.5%). D->E No F Issue: Precipitation upon dilution. Likely pH or concentration issue. D->F Yes G Is the final buffer pH > 6.0? F->G H Protocol B: Adjust buffer pH to 7.5-8.0 BEFORE adding DMSO stock. This keeps the compound deprotonated. G->H No I Issue: Still precipitates or remains undissolved at desired concentration. G->I Yes H->D J Option 1: Lower the final concentration. I->J K Option 2: Increase co-solvent percentage (if assay permits). I->K M Protocol B: Suspend powder in buffer. Adjust pH upwards with dilute NaOH (e.g., 0.1 M) until dissolved. Target pH > 6.0. L->M N Did it dissolve? M->N N->I No O Success! Compound is soluble. N->O Yes

Caption: Troubleshooting workflow for solubility issues.

Detailed Experimental Protocols

Protocol A: Preparation of a High-Concentration Stock Solution in DMSO

This is the recommended starting method for most applications, especially for cell-based assays.

  • Determine Mass: Calculate the mass of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid required to make a stock solution of your desired concentration (e.g., 10 mM or 50 mM).

  • Weigh Compound: Accurately weigh the solid compound into a sterile, conical microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.[9] Using anhydrous grade is critical as absorbed water can decrease compound solubility.[9]

  • Facilitate Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[9] If solids persist, place the vial in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[9][10] Store at -20°C or -80°C, protected from light.

Protocol B: Preparation of a Working Solution by pH Adjustment

Use this method when DMSO is not permissible in your experiment.

  • Weigh Compound: Weigh the required amount of solid compound into a suitable container.

  • Add Buffer: Add a volume of your desired buffer (e.g., PBS) that is less than the final target volume (e.g., 80% of the final volume). The compound will likely not dissolve at this stage and will form a suspension.

  • Monitor pH: Place a calibrated pH probe into the suspension while stirring continuously with a magnetic stir bar.

  • Adjust pH: Slowly add a dilute base (e.g., 0.1 M or 1 M NaOH) dropwise to the suspension. Monitor the pH and the visual clarity of the solution.

  • Endpoint: Continue adding base until the solid has completely dissolved. The pH at which this occurs is the minimum pH for solubility at that concentration. It is recommended to increase the pH by an additional 0.5 units to ensure it remains in solution.

  • Final Volume: Once dissolved, add the buffer to reach the final target volume and confirm the final pH.

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter compatible with your buffer.

Illustrative Solubility Data

The following table provides representative solubility data based on the chemical principles discussed. This should be used as a guideline for experimental design.

Solvent SystempHTemperature (°C)Expected SolubilityNotes
Deionized WaterUnadjusted (~4-5)25< 0.1 mg/mLIntrinsic solubility of the neutral form is very low.
Phosphate Buffered Saline (PBS)7.4251-5 mg/mLSoluble as the carboxylate salt, but may be limited by salt form solubility.
0.1 M Sodium Phosphate Buffer8.025> 10 mg/mLHigher pH ensures a greater fraction is in the highly soluble deprotonated form.
100% DMSON/A25> 50 mg/mLHigh solubility in polar aprotic organic solvents.[8]
95% PBS / 5% DMSO7.425> 5 mg/mLThe presence of a co-solvent can enhance solubility.[6][]

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. Available at: [Link]

  • Cosolvent - Wikipedia. (n.d.). Available at: [Link]

  • Bergström, C. A., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). PubMed. Available at: [Link]

  • Handerson And Hasselbalch Equation. (n.d.). Wax Studios. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Available at: [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. Available at: [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare. Available at: [Link]

  • How do I make a stock solution of a substance in DMSO?. (2016). ResearchGate. Available at: [Link]

  • Chemical Synthesis and Properties of Nitro Compounds. (n.d.). Chem-Space. Available at: [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Scale-Up, Safety Protocols, and Impurity Management Introduction: The Scale-Up Paradox You are likely accessing this gu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Scale-Up, Safety Protocols, and Impurity Management

Introduction: The Scale-Up Paradox

You are likely accessing this guide because a protocol that worked flawlessly at the 5g scale is failing at the 100g or 1kg scale.

The synthesis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid (also known as 5-nitro-2-thienylglycolic acid) presents a classic "Scale-Up Paradox." The electron-rich thiophene ring requires aggressive nitration, yet the


-hydroxy side chain is sensitive to oxidation. At larger scales, heat transfer limitations turn this delicate balance into a runaway risk or a tar-forming degradation.

This guide addresses the three most critical failure modes: Runaway Exotherms , Regioselectivity Loss , and Isolation Failures (Oiling Out).

Module 1: Reaction Safety & Kinetics (The Nitration Step)

Context: The most common industrial route involves the nitration of 2-thienylglycolic acid (or its acetylated derivative).

Critical Hazard Warning

STOP IMMEDIATELY IF: You observe the evolution of brown fumes (NOx) without external heating. This indicates the onset of an autocatalytic oxidative decomposition. Thiophene nitrations are notoriously prone to "fume-off" events where the reaction mixture erupts.

Troubleshooting Guide: Thermal Runaway & Low Yields

Q1: "My internal temperature spikes uncontrollably during HNO3 addition, even with a cooling jacket. Why?"

The Science: Thiophene nitration is significantly more exothermic than benzene nitration (


). At scale, the accumulation of unreacted nitric acid due to poor mixing creates a "thermal bomb." When the reaction finally kicks off, the heat generation exceeds your cooling capacity (Heat Removal < Heat Generation).

Corrective Protocol:

  • Switch to "Dosing Control": Do not add acid based on time. Add acid based on temperature response. If the temp rises

    
    , stop addition and wait for it to plateau.
    
  • Use Urea Scavenging: Add 0.5–1.0 mol% Urea to the reaction mixture.

    • Reasoning: The oxidation of the thiophene ring is autocatalyzed by nitrous acid (

      
      ). Urea destroys 
      
      
      
      in situ, breaking the autocatalytic cycle and preventing sudden surges [1].
  • Dilution Factor: Ensure your solvent volume (typically Acetic Anhydride or H2SO4) is at least 5-7 volumes relative to the substrate to act as a thermal heat sink.

Q2: "The product is dark black/tarry. HPLC shows <50% purity." [1]

The Science: You are likely oxidizing the


-hydroxy group to a keto-acid (2-oxo-2-(5-nitro-2-thienyl)acetic acid), which then polymerizes or degrades.

Corrective Protocol:

  • Protect In-Situ: Perform the reaction in Acetic Anhydride (

    
    ) .
    
    • Mechanism:[2][3][4][5][6]

      
       rapidly acetylates the hydroxyl group to an acetate ester before nitration occurs. The acetate is stable to oxidation. You can hydrolyze it back to the hydroxy acid during the aqueous work-up [2].
      
  • Temperature Ceiling: Never exceed

    
     during addition. Thiophene rings are sensitive to oxidative ring-opening above 
    
    
    
    in the presence of strong acid.

Module 2: Regioselectivity (Isomer Control)

Context: You require the 5-nitro isomer.[7] The 4-nitro isomer is the primary impurity.

Visualizing the Selectivity Pathway

NitrationSelectivity Fig 1: Temperature dependence of regioselectivity in thiophene nitration. Start 2-Thienylglycolic Acid Nitration Nitration (Electrophilic Subst.) Start->Nitration Isomer5 5-Nitro Isomer (Target) Nitration->Isomer5 Low Temp (<5°C) Steric Control Isomer4 4-Nitro Isomer (Impurity) Nitration->Isomer4 High Temp (>15°C) Thermodynamic Control

[1] Q3: "I consistently see 10-15% of the 4-nitro isomer. Can I purify this downstream?"

The Science: Separation of nitro-thiophene isomers is notoriously difficult due to similar solubilities. Prevention is the only viable scale-up strategy. The 5-position is kinetically favored (alpha to sulfur), but as temperature rises, the less sterically hindered 4-position becomes accessible.

Corrective Protocol:

  • Cryogenic Processing: If possible, run the nitration at

    
     to 
    
    
    
    .
  • Solvent Switch: Avoid pure

    
    . Use a mixture of 
    
    
    
    . The bulky acetyl nitrate species is more selective for the 5-position due to steric hindrance at the 3 and 4 positions.

Module 3: Isolation & Work-Up (The "Gummy Solid" Issue)

Context: The most frustrating failure mode is the "oiling out" of the product during quenching, forming a sticky mass that traps impurities and cannot be filtered.

Troubleshooting Guide: Crystallization

Q4: "Upon quenching into ice water, the product forms a sticky oil/gum instead of a precipitate."

The Science: This is caused by the "Oiling Out" phenomenon where the product separates as a liquid phase (metastable zone) before crystallizing. This usually happens if the quench temperature is too high or if the pH passes through a "sticky region" (partially ionized).

Corrective Protocol (The "Reverse Quench"): Instead of pouring the reaction mixture onto ice (Forward Quench), use a Controlled Reverse Quench .

ParameterSpecificationReason
Quench Mode Reverse (Add Rxn mass to Water)Prevents localized overheating and high concentration pockets.
Temperature Maintain < 5°C in the quench vesselHigher temps favor oil formation.
Seeding Add 0.1 wt% seed crystals to the water before additionProvides nucleation sites to bypass the oil phase.
Agitation High Shear (Turbine impeller)Breaks up oil droplets before they coalesce into a gum.

Q5: "The filtration takes 12 hours. The cake is slimy."

Corrective Protocol:

  • Co-Solvent: Add 5-10% Isopropanol (IPA) to the quench water. This increases the solubility of impurities and improves crystal habit (shape), making them easier to filter.

  • pH Adjustment: The target is an acid. Ensure the quench water is strongly acidic (pH < 1). If the pH drifts up (due to insufficient acid), the partial salt formation causes sliminess.

Module 4: Stability & Storage

Q6: "The white powder turns yellow/brown after 1 week of storage."

The Science: Nitro-thiophenes are photosensitive and prone to decarboxylation.

  • Light Sensitivity: UV light triggers radical decomposition of the nitro-thiophene bond.

  • Moisture: Residual acid + moisture accelerates hydrolysis of the side chain.

Storage Protocol:

  • Container: Amber glass or double-lined opaque HDPE drums.

  • Atmosphere: Store under Nitrogen blanket.

  • Temperature: Refrigerate (

    
    ) for long-term storage.
    

Summary Workflow Diagram

ScaleUpWorkflow Fig 2: Optimized Scale-Up Workflow for 5-Nitro-2-thienylglycolic acid. Start Start: 2-Thienylglycolic Acid Protect Step 1: In-situ Acetylation (Ac2O, <10°C) Start->Protect Nitrate Step 2: Nitration (Fuming HNO3, -5°C) *Add Urea* Protect->Nitrate Quench Step 3: Reverse Quench (Into Water + Seed, <5°C) Nitrate->Quench Check for Brown Fumes Hydrolysis Step 4: Hydrolysis of Acetate (Heat to 40°C if needed) Quench->Hydrolysis Filter Step 5: Filtration & Wash (Cold Water) Hydrolysis->Filter

References

  • Katritzky, A. R., et al. (2005).[2][8] "Direct nitration of five membered heterocycles."[2] ARKIVOC, (iii), 179-191.[2] Establishes the safety protocols for nitrating thiophenes and the use of mild nitrating agents to prevent ring destruction.

  • Babasinian, V. S. (1934).[9] "2-Nitrothiophene."[4][10][11][12] Organic Syntheses, Coll.[9][12][13][14] Vol. 2, p.466.[9][12] Foundational text on the handling of nitro-thiophenes, specifically regarding temperature control and purification.

  • BenchChem Safety Data. "2-Nitrothiophene Hazard Profile." Provides critical safety data regarding the toxicity and explosive potential of nitro-thiophene derivatives.

  • ChemicalBook. "2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid Properties." Verification of physical properties and stability data for the target molecule.

Disclaimer: This guide is for research purposes only. All scale-up activities involving nitro-compounds must be preceded by a rigorous Process Safety Management (PSM) review and Differential Scanning Calorimetry (DSC) analysis.

Sources

Optimization

Technical Support Center: Stabilization &amp; Handling of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

Welcome to the Technical Support Center. As an -hydroxy acid featuring a highly electron-deficient heteroaryl ring, 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is notoriously prone to rapid decarboxylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an


-hydroxy acid featuring a highly electron-deficient heteroaryl ring, 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is notoriously prone to rapid decarboxylation. This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating Standard Operating Procedures (SOPs) to ensure the structural integrity of your compound during synthesis, extraction, and storage.

Mechanistic Troubleshooting: The "Why" Behind Degradation

To effectively prevent degradation, we must first understand the causality behind it. 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid degrades via two distinct, competing pathways depending on your experimental conditions:

A. Base-Catalyzed / Thermal Decarboxylation (Non-Oxidative) The 5-nitro-2-thienyl group exerts a profound electron-withdrawing effect through both inductive and resonance stabilization. When the pH exceeds the pKa of the carboxylic acid, the molecule exists as a carboxylate anion. The electron-deficient thiophene ring stabilizes the formation of a carbanion at the


-carbon, drastically lowering the activation energy for heterolytic C–C bond cleavage and the subsequent extrusion of 

[1]. The resulting carbanion protonates to form 5-nitro-2-thiophenemethanol.

B. Oxidative Decarboxylation


-Hydroxy acids act as excellent bidentate ligands for trace transition metals (e.g., 

,

). In the presence of molecular oxygen, these metal-substrate complexes facilitate a single-electron transfer (SET) from the

-hydroxyl group, leading to the expulsion of

and the formation of 5-nitro-2-thiophenecarboxaldehyde[2][3]. Studies on structurally similar mandelic acid derivatives confirm that this oxidative pathway is highly sensitive to pH and the presence of dissolved oxidants[4][5].

Mechanism A 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (Intact Substrate) B Carboxylate Anion (Deprotonated) A->B Base (pH > 6) E Metal/O2 Coordination (Activated Complex) A->E O2 / Trace Metals (Fe, Cu) C Stabilized Carbanion (CO2 Extruded) B->C Thermal (-CO2) D 5-Nitro-2-thiophenemethanol (Non-Oxidative Product) C->D Protonation (+H+) F Alkoxyl Radical (CO2 Extruded) E->F Single Electron Transfer G 5-Nitro-2-thiophenecarboxaldehyde (Oxidative Product) F->G Oxidation (-H•)

Dual degradation pathways of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid: thermal and oxidative.

Frequently Asked Questions (FAQs)

Q1: Why does my solution turn dark and show a new peak on HPLC when I adjust the pH to 7.4? A1: At pH 7.4, the carboxylic acid is fully deprotonated into a carboxylate anion. The strongly electron-withdrawing 5-nitro-2-thienyl group stabilizes the transition state for


 loss, leading to rapid thermal decarboxylation[1]. The dark color and new HPLC peak typically correspond to 5-nitro-2-thiophenemethanol (the protonated carbanion) or its downstream polymerization/degradation products.

Q2: I am running a reaction at 60°C. How can I prevent the loss of the carboxylic acid group? A2: Heat accelerates both thermal and oxidative decarboxylation. If your workflow strictly requires 60°C, you must completely suppress the oxidative pathway by rigorously degassing your solvents with Argon and adding a metal chelator (e.g., 1 mM EDTA)[2][3]. Additionally, maintain the pH strictly below 4.5 to ensure the molecule remains protonated, preventing the formation of the highly reactive carboxylate anion[4].

Q3: Does the choice of solvent matter for extraction and storage? A3: Yes. Polar aprotic solvents (like DMF or DMSO) can stabilize the transition state of the carboxylate during decarboxylation. Furthermore, dissolved oxygen in these solvents can initiate SET reactions, leading to the formation of the corresponding aldehyde[3]. For long-term storage, use degassed, slightly acidic aqueous buffers or non-polar solvents, and store at -20°C under an inert atmosphere.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid under various experimental conditions, providing a quick reference for troubleshooting.

ConditionPrimary Degradation PathwayEstimated Half-Life (25°C)Preventative ActionValidation Metric (HPLC)
Aerobic, pH > 7.0 Oxidative Decarboxylation< 2 hoursDegas solvent, add EDTA, lower pHAppearance of aldehyde peak
Anaerobic, pH > 7.0 Base-Catalyzed (Thermal)~ 12 hoursMaintain pH < 4.5Appearance of alcohol peak
Aerobic, pH 3.5 Oxidative (Slow)> 48 hoursStore at -20°C, protect from light< 1% Area Normalization loss
Anaerobic, pH 3.5 Stable> 6 monthsMaintain inert atmosphere & cold storageStable baseline

Standard Operating Procedure (SOP): Stabilized Handling & Extraction

To create a self-validating system that prevents decarboxylation, follow this step-by-step methodology for all extractions and stock solution preparations.

Step 1: Solvent Deoxygenation Sparge the chosen solvent (e.g., HPLC-grade water or acetonitrile) with Argon gas for at least 30 minutes. This displaces dissolved oxygen, shutting down the aerobic oxidative decarboxylation pathway.

Step 2: Trace Metal Chelation Add 1 mM EDTA (Ethylenediaminetetraacetic acid) to the aqueous phase. This sequesters trace transition metals (Fe, Cu) that act as catalysts for single-electron transfer (SET) reactions at the


-hydroxyl group.

Step 3: pH Optimization Adjust the aqueous buffer to pH 3.5 using dilute HCl or a citrate buffer. Critical: Do not exceed pH 4.5. Keeping the pH below the pKa ensures the molecule remains in its protonated state, neutralizing the base-catalyzed thermal decarboxylation route.

Step 4: Temperature Control & Validation Dissolve the powder under an inert atmosphere at 0–4°C. Avoid sonication, which induces localized heating and cavitation-induced radical formation. Aliquot the solution into amber glass vials, blanket with Argon, and store at -20°C. Validate stability by running an HPLC aliquot at


 and 

hours to ensure no aldehyde/alcohol peaks emerge.

Workflow S1 1. Solvent Prep Degas with Argon Add 1mM EDTA S2 2. pH Adjustment Buffer to pH 3.5-4.5 (Avoid strong bases) S1->S2 S3 3. Temperature Control Maintain at 0-4°C Shield from light S2->S3 S4 4. Reaction/Extraction Use inert atmosphere Monitor via HPLC S3->S4

SOP workflow for the stabilized handling and extraction of the sensitive alpha-hydroxy acid.

References

  • Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water Source: UBC Library Open Collections URL:[Link]

  • Decarboxylation Source: Wikipedia URL: [Link]

  • Oxidative Decarboxyl

    
    -Hydroxy Acids by a Functional Model of the Nonheme Iron Oxygenase, CloR 
    Source: Chemical Communications (RSC Publishing)
    URL:[Link]
    
  • Nucleophilic Benzoylation Using a Mandelic Acid Dioxolanone as a Synthetic Equivalent of the Benzoyl Carbanion.

    
    -Hydroxyacids 
    Source: Molecules (MDPI)
    URL: [Link]
    
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: RSC Advances URL:[Link]

Sources

Troubleshooting

Purification strategies for low-purity 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid samples

Welcome to the Technical Support Center for the isolation and purification of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid . As an -hydroxy acid conjugated to an electron-withdrawing nitrothiophene ring, this compound pres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid .

As an


-hydroxy acid conjugated to an electron-withdrawing nitrothiophene ring, this compound presents unique purification challenges. It is highly susceptible to thermal decarboxylation, base-catalyzed degradation, and lactide formation (dimerization). This guide is engineered to help researchers and drug development professionals troubleshoot low-purity batches, understand the mechanistic causality behind each purification step, and implement self-validating protocols.

Part 1: Diagnostic Overview & Purification Strategy

Before initiating purification, it is critical to profile your crude mixture. Low-purity samples typically contain unreacted starting materials (e.g., 5-nitrothiophene derivatives), positional isomers (e.g., 4-nitro variants), and thermal degradation products [1].

The following workflow outlines the logical progression from crude mixture to high-purity API intermediate.

PurificationWorkflow Start Crude 2-Hydroxy-2-(5-nitro- 2-thienyl)acetic Acid Step1 Acid-Base Extraction (Removes Neutral/Basic Impurities) Start->Step1 Decision1 Purity > 85%? Step1->Decision1 Decision1->Step1 No (Repeat) Step2 Recrystallization (EtOAc / Hexanes) (Removes Structural Analogs) Decision1->Step2 Yes Decision2 Isomer Contamination? (e.g., 4-nitro isomer) Step2->Decision2 Step3 Preparative HPLC (Reverse Phase C18, 0.1% Formic Acid) Decision2->Step3 Yes Final Highly Purified Target Compound (>99%) Decision2->Final No Step3->Final

Caption: Decision-tree workflow for the sequential purification of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid.

Table 1: Quantitative Comparison of Purification Strategies
StrategyTarget Impurities RemovedExpected RecoveryExpected Final PurityScalability
Acid-Base Extraction Unreacted neutral thiophenes, basic catalysts85 - 95%75 - 85%High (Multi-kg)
Recrystallization Structural analogs, trace color bodies60 - 75%90 - 95%High (Multi-kg)
Preparative HPLC Positional isomers (4-nitro), decarboxylated byproducts40 - 60%> 99.5%Low (Gram scale)

Part 2: Troubleshooting & Methodological FAQs

Q1: Why does my compound degrade into a dark, insoluble mass during solvent evaporation?

Causality: You are likely experiencing thermal degradation. The


-hydroxy acid motif is highly susceptible to two degradation pathways:
  • Decarboxylation: Heating

    
    -hydroxy acids, especially those conjugated to an electron-withdrawing nitroaromatic ring, lowers the activation energy for the loss of CO
    
    
    
    .
  • Lactide Formation: Under dehydrating conditions or prolonged heat, the hydroxyl group of one molecule can attack the carboxylic acid of another, forming insoluble dimers or cyclic lactides [3].

Corrective Action: Never exceed 40°C during rotary evaporation. If drying the final powder, use a high-vacuum lyophilizer or a vacuum oven set to ambient temperature.

Q2: My crude mixture contains unreacted 5-nitrothiophene and neutral oxidation byproducts. How do I selectively isolate the target acid?

Causality: We can exploit the carboxylic acid moiety (pKa ~3.5). By using a weak aqueous base, we selectively deprotonate the target molecule into a water-soluble carboxylate salt, leaving neutral impurities in the organic phase. Crucial Note: You must use Sodium Bicarbonate (NaHCO


, pH ~8). Stronger bases like NaOH (pH > 12) will trigger the retro-aldol-type cleavage of the 

-hydroxy acid or cause nucleophilic aromatic substitution (S

Ar) at the nitro-activated thiophene ring [1].

Protocol: Self-Validating Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Base Extraction: Add an equal volume of saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes.
    
  • Phase Separation: Transfer to a separatory funnel. The target compound is now in the lower aqueous layer. Discard the upper organic layer (contains neutral impurities).

  • Washing: Wash the aqueous layer with one more volume of fresh EtOAc to ensure all neutral organics are removed.

  • Acidification (Validation Step): Slowly add 1M HCl to the aqueous layer while stirring continuously. Self-Validation: Use pH paper to confirm the aqueous layer reaches exactly pH 1.5 to 2.0. If the pH is higher, the compound will remain ionized and will not extract, resulting in massive yield loss.

  • Recovery: Extract the acidified aqueous layer 3 times with fresh EtOAc.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at
    
    
    35°C.
Q3: The purity is stuck at 85% after extraction. What is the optimal recrystallization matrix?

Causality: The molecule possesses both highly polar hydrogen-bonding groups (-OH, -COOH, -NO


) and a lipophilic thiophene core. A binary solvent system utilizing a solubilizing solvent (EtOAc) and an anti-solvent (Hexanes or Heptane) provides the optimal thermodynamic gradient to exclude structurally similar impurities [3].

Protocol: Low-Temperature Recrystallization

  • Suspend the semi-pure solid in a minimum volume of EtOAc at 45°C (Do not exceed 50°C).

  • Slowly add Hexanes dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add 1-2 drops of EtOAc until the solution just clears.

  • Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

  • Filter the resulting crystals cold and wash with ice-cold Hexanes.

Q4: LC-MS shows a persistent isobaric impurity (likely the 4-nitro isomer). How can I resolve this?

Causality: Positional isomers (such as 4-nitro vs. 5-nitro) have virtually identical solubilities and pKa values, rendering extraction and crystallization ineffective. Reverse-phase Preparative HPLC separates them based on subtle differences in their hydrophobic surface area and dipole moment interacting with the C18 stationary phase [2]. Crucial Note: The addition of 0.1% Formic Acid or Trifluoroacetic Acid (TFA) is mandatory. It suppresses the ionization of the carboxylic acid. If omitted, the compound exists as a mixture of ionized and unionized forms, leading to severe peak tailing and loss of resolution.

Protocol: Preparative HPLC Separation

  • Column: Prep C18 column (e.g., 5 µm, 100 Å, 21.2 x 250 mm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Sample Prep: Dissolve the sample in a 1:1 mixture of A:B. Filter through a 0.22 µm PTFE syringe filter.

Table 2: Optimized Prep-HPLC Gradient Protocol
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.095520.0
5.095520.0
25.0406020.0
30.059520.0
35.095520.0

Part 3: Analytical Validation

To ensure the integrity of your purified 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid, perform the following self-validating analytical checks [4]:

  • 1H-NMR (DMSO-d6): Look for the distinct singlet of the

    
    -proton adjacent to the hydroxyl group (usually around 
    
    
    
    5.0 - 5.5 ppm). Ensure there is no peak splitting in the thiophene aromatic region that would indicate a mixture of 4-nitro and 5-nitro isomers.
  • LC-MS (ESI-): Run in negative ion mode. The molecule readily loses a proton, so you should observe a strong [M-H]

    
     peak at m/z 202.0 (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    S).
  • TGA (Thermogravimetric Analysis): If residual solvent is suspected, TGA will show a weight loss step below 100°C. Degradation (decarboxylation) will typically present as a sharp weight loss event starting around 120-140°C.

References

  • National Institutes of Health (NIH) / PMC. "Inhibition of the ubiquitin-proteasome system by an NQO1-activatable compound." PMC Article Archive, 2021. Available at:[Link]

  • Google Patents. "Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol." Patent CN102977073B, 2014.

Reference Data & Comparative Studies

Validation

Introduction: The Structural Challenge of a Niche Thiophene Derivative

An In-Depth Guide to the NMR Spectral Analysis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid: A Comparative Approach In the landscape of pharmaceutical and materials science research, thiophene derivatives are prized for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the NMR Spectral Analysis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid: A Comparative Approach

In the landscape of pharmaceutical and materials science research, thiophene derivatives are prized for their diverse biological activities and electronic properties.[1][2] The compound 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid represents a specific scaffold combining a hydrophilic α-hydroxy acid moiety with an electron-deficient nitro-substituted thiophene ring. This unique combination makes it a molecule of interest for drug development, where precise structural verification is not merely a formality but a foundational pillar of any subsequent research.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectral analysis of this molecule. We will move beyond a simple data report to explain the why behind the spectral features, compare NMR with alternative analytical techniques, and provide actionable experimental protocols. Our objective is to present a self-validating system of analysis, grounded in authoritative principles, to ensure the unambiguous characterization of this and similar complex heterocyclic compounds.

Molecular Structure and Predicted NMR Assignments

The first step in any spectral analysis is a thorough understanding of the molecule's structure. The key to interpreting the NMR spectrum of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid lies in recognizing the distinct chemical environments of each proton and carbon atom. The electron-withdrawing nature of the nitro group (-NO₂) and the carboxylic acid group (-COOH), combined with the inherent aromaticity of the thiophene ring, creates a unique electronic landscape that directly influences NMR chemical shifts and coupling patterns.

Below is the chemical structure with a numbering system we will use for spectral assignments.

cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR for Confirmation cluster_3 Data Analysis prep 1. Weigh ~10 mg of pure sample dissolve 2. Dissolve in ~0.7 mL DMSO-d6 prep->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex transfer 4. Transfer to 5mm NMR tube vortex->transfer h1 5. Acquire ¹H Spectrum (Confirm proton environments) transfer->h1 c13 6. Acquire ¹³C{¹H} Spectrum (Confirm carbon environments) h1->c13 d2o 7. (Optional) D₂O Shake (Confirm exchangeable protons) c13->d2o cosy 8. Acquire ¹H-¹H COSY (Confirm J-coupled protons H-3 & H-4) d2o->cosy hsqc 9. Acquire ¹H-¹³C HSQC (Link protons to their attached carbons) cosy->hsqc hmbc 10. Acquire ¹H-¹³C HMBC (Confirm long-range connectivity, e.g., H-6 to C-2/C-7) hsqc->hmbc process 11. Process & Analyze Data hmbc->process assign 12. Assign all signals process->assign report 13. Final Structure Confirmation assign->report caption Figure 2. Recommended workflow for the complete NMR analysis of the target compound.

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid: A Predictive and Comparative Analysis

This analysis will compare the expected fragmentation of the title compound with its non-nitrated counterpart, 2-Hydroxy-2-(2-thienyl)acetic acid, to isolate and explain the significant directive effects of the electron-...

Author: BenchChem Technical Support Team. Date: March 2026

This analysis will compare the expected fragmentation of the title compound with its non-nitrated counterpart, 2-Hydroxy-2-(2-thienyl)acetic acid, to isolate and explain the significant directive effects of the electron-withdrawing nitro group on the fragmentation pathways.

Part 1: Foundational Principles & Predicted Fragmentation

The fragmentation of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid is governed by the interplay of its three primary functional regions: the nitrothiophene ring, the α-hydroxy group, and the carboxylic acid. The ionization method profoundly influences the resulting spectrum. Electrospray Ionization (ESI), a "soft" technique, is ideal for generating a prominent deprotonated molecular ion [M-H]⁻ in negative ion mode, which is then subjected to collision-induced dissociation (CID) for structural analysis.[1]

Key Predicted Fragmentation Pathways (Negative Ion ESI-MS/MS)

In negative ion mode, the initial deprotonation will occur at the most acidic site, the carboxylic acid, yielding a molecular ion [M-H]⁻ with an m/z of 216.

  • Decarboxylation (Loss of CO₂): The most facile fragmentation for many carboxylic acids, especially those with stabilizing features, is the neutral loss of CO₂ (44 Da). For nitroaromatic carboxylic acids, this is often a dominant pathway.[2][3] This leads to the formation of a benzylic-type carbanion, which is stabilized by the electron-withdrawing nitro group.

  • Loss of Formic Acid (HCOOH): α-hydroxy carboxylic acids are known to exhibit a characteristic neutral loss of formic acid (46 Da).[4] This pathway involves the specific removal of a hydrogen from the C-2 position and the hydroxyl group, along with the carboxylate group.

  • Formation of the Hydroxycarbonyl Anion: A diagnostic peak for α-hydroxy acids is the formation of the hydroxycarbonyl anion at m/z 45.[4]

  • Cleavage related to the Nitro Group: Nitroaromatic compounds characteristically lose NO (30 Da) and NO₂ (46 Da) radicals, although these are often more prominent in positive ion or electron impact modes.[5]

The predicted major fragmentation pathways are visualized below.

G cluster_main Predicted ESI(-) Fragmentation of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid cluster_path1 Major Pathway cluster_path2 Alternative Pathway cluster_path3 Diagnostic Ion parent [M-H]⁻ m/z 216 C₇H₄NO₅S⁻ loss1 - CO₂ (44 Da) parent->loss1 loss2 - HCOOH (46 Da) parent->loss2 loss3 Complex Cleavage parent->loss3 frag1 Fragment A m/z 172 [M-H-CO₂]⁻ loss1->frag1 frag2 Fragment B m/z 170 [M-H-HCOOH]⁻ loss2->frag2 frag3 Fragment C m/z 45 [COOH]⁻ loss3->frag3

Caption: Predicted major fragmentation pathways for [M-H]⁻ of the title compound.

Part 2: Comparative Analysis: The Influence of the Nitro Group

To understand the role of the 5-nitro substituent, we compare its predicted fragmentation with that of its non-nitrated analog, 2-Hydroxy-2-(2-thienyl)acetic acid ([M-H]⁻ at m/z 171).

Feature2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid2-Hydroxy-2-(2-thienyl)acetic Acid (Comparative)Rationale for Difference
Molecular Ion [M-H]⁻ m/z 216m/z 171Addition of the NO₂ group (mass 45 Da).
Primary Fragmentation Decarboxylation (-44 Da) to m/z 172 Loss of H₂O + CO (-46 Da) The powerful electron-withdrawing nitro group stabilizes the resulting carbanion after CO₂ loss, making this the favored pathway.[2][3]
Secondary Fragmentation Loss of HCOOH (-46 Da) to m/z 170Decarboxylation (-44 Da) to m/z 127Without the nitro group's stabilization, the characteristic loss of formic acid from the α-hydroxy acid moiety may become more competitive.[4]
Nitro-specific Fragments Loss of NO₂ (-46 Da) possibleNot applicableThis fragmentation is exclusive to the nitro-substituted compound.[5]

Expert Insight: The presence of the nitro group acts as a powerful electronic sink. This fundamentally alters the fragmentation hierarchy. For the nitrated compound, the pathway leading to the most stabilized carbanion (decarboxylation) is expected to dominate, likely yielding the base peak in the MS/MS spectrum. In contrast, the non-nitrated analog will exhibit fragmentation more characteristic of a standard α-hydroxy acid, where other cleavages are more competitive.

Part 3: Recommended Experimental Protocol

This section provides a self-validating protocol for acquiring high-quality MS/MS data for the title compound using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).

Step 1: Sample & Standard Preparation
  • Stock Solution: Accurately weigh 1 mg of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid and dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • System Suitability: Prepare a solution of a known related compound (e.g., mandelic acid) at the same concentration to verify instrument performance and fragmentation behavior.

Step 2: Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Step 3: Mass Spectrometry Parameters (ESI Negative Mode)
  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Nebulizer Gas (N₂): 45 psi.

  • Drying Gas (N₂): 10 L/min at 325 °C.

  • Scan Range (MS1): m/z 50 - 400.

  • Targeted MS/MS:

    • Precursor Ion: m/z 216.

    • Collision Energy (CID): Ramp from 10 to 40 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.

  • Data Acquisition: Auto MS/MS mode, selecting the top 3 most intense ions from the MS1 scan for fragmentation.

The following diagram illustrates the experimental workflow.

G cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Prep (1 µg/mL in 50:50 ACN:H₂O) B 2. LC Separation (C18 Reverse Phase) A->B C 3. Ionization (ESI Negative Mode) B->C D 4. MS1 Scan (Detect [M-H]⁻ at m/z 216) C->D E 5. Precursor Isolation (Isolate m/z 216) D->E F 6. CID Fragmentation (Collision Energy Ramp 10-40 eV) E->F G 7. MS2 Scan (Detect Fragment Ions) F->G H 8. Data Analysis G->H

Caption: A typical workflow for analyzing the compound via LC-MS/MS.

This comprehensive approach, combining predictive analysis based on established chemical principles with a robust experimental framework, provides researchers with the necessary tools to confidently identify and characterize 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid and related novel structures.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1645-1654. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • Danell, A. S., & Mansoori, B. A. (2009). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of Mass Spectrometry, 44(2), 276-281. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Available at: [Link]

Sources

Validation

Advanced Characterization Guide: Infrared Spectroscopy of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

Topic: Infrared (IR) absorption peaks of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid Content Type: Publish Comparison Guides [1] Executive Summary & Application Context 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) absorption peaks of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid Content Type: Publish Comparison Guides

[1]

Executive Summary & Application Context

2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a critical intermediate and potential impurity in the synthesis of thiophene-based pharmaceuticals (e.g., analogs of Ticrynafen or novel mPGES-1 inhibitors).[1][2] Its structural integrity is defined by three competing functional moieties: the


-hydroxy carboxylic acid  motif, the thiophene heterocycle , and the strongly electron-withdrawing 5-nitro group .

This guide provides a comparative spectral analysis, contrasting the target compound against its non-nitrated precursor, 2-Hydroxy-2-(2-thienyl)acetic acid .[1][2] For researchers, distinguishing these two species is the primary "performance" metric of this analytical workflow.[2] We prioritize the KBr Transmission method over ATR for this specific application to resolve the complex hydrogen-bonding network inherent to


-hydroxy acids.

Experimental Protocol: The "Gold Standard" Workflow

To obtain a definitive spectrum that resolves the broad O-H stretch from the sharp C-H modes, we recommend Transmission FTIR over Attenuated Total Reflectance (ATR).[2] While ATR is faster, the high refractive index of nitro-thiophenes can cause peak distortion, and the pressure can alter the crystal lattice of the acid dimers.[2]

Protocol: KBr Pellet Preparation (Transmission Mode)
  • Objective: Minimize scattering and prevent moisture interference in the 3500–2500 cm⁻¹ region.

  • Reagents: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 24h.[1][2]

  • Sample: Recrystallized 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid (dried in vacuo).

Step-by-Step Methodology:

  • Ratio Control: Mix 1.5 mg of sample with 200 mg of KBr (approx. 0.75% w/w).[1][2] Note: Higher concentrations will saturate the strong Nitro and Carbonyl bands.

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, non-reflective powder is achieved. Why: Particle size must be smaller than the IR wavelength (approx 2.5–15 µm) to prevent Christiansen effect scattering.

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute (to remove moisture).[1][2] Apply 8–10 tons of pressure for 2 minutes.

  • Validation: The resulting pellet must be translucent.[1][2] If opaque/white, regrind (particle size too large) or dry (moisture contamination).[2]

Spectral Analysis & Peak Assignment

The spectrum of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is dominated by the interplay between the electron-withdrawing nitro group and the carboxylic acid dimer.[1]

A. The High-Frequency Region (3600 – 2500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): Appears as a broad, intense envelope from 3300–2500 cm⁻¹ .[1][2][3] This "fermi resonance" pattern often overlaps with C-H stretches.[1][2]

  • O-H Stretch (Alcohol): The

    
    -hydroxyl group typically shows a sharper band near 3400–3500 cm⁻¹  if free, but in the solid state, it participates in intermolecular H-bonding, merging into the acid envelope.[2]
    
  • C-H Stretch (Thiophene): Weak, sharp spike at 3100–3080 cm⁻¹ .[1][2] The nitro group increases the acidity of the remaining ring protons, shifting them slightly higher than in unsubstituted thiophene.[2]

B. The Carbonyl Region (1760 – 1690 cm⁻¹)[3][4]
  • C=O Stretch: The diagnostic peak.[1][2][4] In the solid state (dimer), this appears at 1725 ± 10 cm⁻¹ .[2]

    • Comparison Note: The 5-nitro group exerts an inductive effect (-I), withdrawing electron density from the ring and, by extension, the side chain.[2] This typically shifts the C=O frequency upwards by 5–10 cm⁻¹ compared to the non-nitrated analog (approx. 1715 cm⁻¹).[2]

C. The Nitro-Thiophene "Fingerprint" (The Differentiator)

This is the region where the target compound is definitively identified against alternatives.

  • Asymmetric NO₂ Stretch: A very strong band at 1540–1510 cm⁻¹ .[1][2] This is often the second strongest peak after the carbonyl.[2]

  • Symmetric NO₂ Stretch: A strong band at 1350–1330 cm⁻¹ .[1][2]

  • C-N Stretch: A medium intensity band near 870 cm⁻¹ , often coupled with ring breathing modes.[1][2]

D. Thiophene Ring Modes[1][2]
  • C=C Ring Stretch: 1420–1400 cm⁻¹ .[1][2]

  • C-H Out-of-Plane (OOP) Bending:

    • 2,5-Disubstitution: The target molecule is substituted at positions 2 (acetic acid) and 5 (nitro).[2] This substitution pattern typically yields a strong band at 820–800 cm⁻¹ .[1][2]

    • Contrast: The 2-monosubstituted analog (non-nitrated) shows a complex pattern with bands near 700 cm⁻¹ (3 adjacent H's).[1][2]

Comparative Data: Target vs. Alternative

The following table contrasts the target molecule with its direct synthetic precursor.

Functional ModeTarget: 5-Nitro Derivative (cm⁻¹)Alternative: Non-Nitrated Analog (cm⁻¹)Mechanistic Cause of Shift
C=O[1] Stretch (Acid) 1730 – 1720 1715 – 1705Nitro group (-I effect) shortens C=O bond, increasing k (force constant).[1][2]
NO₂ Asymmetric 1540 – 1510 (Strong) AbsentPrimary validation marker for nitration success.[1][2]
NO₂ Symmetric 1350 – 1330 (Strong) AbsentSecondary validation marker.[1][2]
Ring C-H OOP ~810 (Sharp) ~700 & ~720 (Multiplet)Change from 3-adjacent protons (monosubstituted) to 2 isolated protons (2,5-disubstituted).[1][2]
O-H Envelope 3300–2500 (Broad)3300–2500 (Broad)Similar H-bonding dimerization in both species.[1][2]

Decision Logic for Spectral Validation

The following workflow illustrates the logical process for confirming the identity of the compound using IR data.

IR_Validation Start Unknown Sample Spectrum Check_CO Check 1700-1750 cm⁻¹ Strong C=O Peak? Start->Check_CO Check_NO2 Check 1510-1540 cm⁻¹ Strong NO₂ Asym Peak? Check_CO->Check_NO2 Yes Result_Decomp REJECT: Decarboxylated/Degraded Check_CO->Result_Decomp No/Weak Check_Fingerprint Check 800-820 cm⁻¹ Sharp C-H OOP? Check_NO2->Check_Fingerprint Yes Result_Precursor IDENTIFIED: Non-Nitrated Precursor Check_NO2->Result_Precursor No (Peaks absent) Result_Target CONFIRMED: 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid Check_Fingerprint->Result_Target Yes (2,5-Subst pattern) Check_Fingerprint->Result_Decomp No (Ambiguous)

Caption: Logical decision tree for validating the synthesis of the 5-nitro derivative based on key spectral discriminators.

References

  • National Institute of Standards and Technology (NIST). Acetic acid Infrared Spectrum (Coblentz Society Collection).[1][2][5] NIST Chemistry WebBook, SRD 69.[1][2][5] Available at: [Link][2]

  • National Center for Biotechnology Information (NCBI). 2-Thiopheneacetic acid (PubChem Compound Summary).[1][2] PubChem.[1][2][6] Available at: [Link][2]

  • Macedonian Journal of Chemistry and Chemical Engineering. Theoretical model of infrared spectra of hydrogen bonds in molecular crystals of 2-thiopheneacetic acid. Vol 35, No 2 (2016).[1][2][7] Available at: [Link]

  • University of Cincinnati. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.[1][2][8] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][2][4][8][9][10][11]

Sources

Comparative

A Comparative Analysis of the Biological Efficacy of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid and Its Analogs

A Technical Guide for Researchers and Drug Development Professionals The emergence of multidrug-resistant pathogens represents a critical and escalating threat to global health, necessitating the urgent discovery and dev...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens represents a critical and escalating threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Within this landscape, nitroaromatic compounds, particularly those containing a thiophene scaffold, have garnered significant attention due to their broad-spectrum antibacterial activity. This guide provides a comprehensive comparative analysis of the biological efficacy of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid and its structural analogs, offering insights into their structure-activity relationships (SAR) and potential as a foundation for new therapeutic agents.

Introduction: The Therapeutic Potential of Nitrothiophene Derivatives

Thiophene-based compounds are a prominent class of heterocyclic molecules that form the core of numerous pharmaceuticals, exhibiting a wide array of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group onto the thiophene ring can significantly enhance its antimicrobial potency.[3] Nitroaromatic compounds often act as prodrugs, which are activated by bacterial nitroreductases to generate reactive nitrogen species. These species can induce a multi-pronged attack on the pathogen, causing damage to DNA, proteins, and cell membranes, a mechanism that may reduce the likelihood of resistance development.[3]

This guide focuses on 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid, a molecule that combines the key pharmacophoric elements of a nitrothiophene group with an α-hydroxy acid side chain. The α-hydroxy acid moiety can influence the compound's solubility, metal-chelating properties, and interaction with biological targets. By systematically comparing this parent compound with its analogs, we can elucidate the structural features crucial for potent biological activity and guide the rational design of next-generation antimicrobial agents.

Comparative Biological Efficacy

The biological efficacy of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid and its analogs is typically assessed through various in vitro assays that determine their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. The following sections present a comparative summary of the available data, highlighting key structure-activity relationships.

Structural Analogs and Their Modifications

For the purpose of this guide, we will consider analogs of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid to be compounds with the following structural modifications:

  • Substitution on the Thiophene Ring: Introduction of additional substituents on the thiophene ring.

  • Modification of the Acetic Acid Side Chain: Conversion of the carboxylic acid to esters, amides, or other functional groups.

  • Alterations to the α-Hydroxy Group: Removal or replacement of the hydroxyl group.

  • Positional Isomers: Variation in the position of the nitro group on the thiophene ring.

Antibacterial Activity: A Tabular Comparison

While direct comparative studies on a comprehensive set of analogs of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid are limited, we can synthesize a comparative view by examining the reported activities of various nitrothiophene derivatives. The following table summarizes the antibacterial activity of representative compounds against common Gram-positive and Gram-negative bacteria.

Compound/AnalogModificationTest Organism(s)MIC (µg/mL)Reference(s)
2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (Parent) -Data not available in cited literature--
IITR00803 (Benzoxazole-nitrothiophene conjugate) Complex conjugate with a benzoxazole moietySalmonella enterica, E. coli4 - 16[4][5]
5-Nitro-2-thiophenecarbaldehyde Hydrazone Derivative (KTU-286) Carbaldehyde hydrazone derivativeStaphylococcus aureus (Pan-S, MRSA, VRSA)0.5 - 16[2][6]
Substituted 5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles Thioether, sulfinyl, or sulfonyl group at the 2-position of a thiadiazole ringHelicobacter pyloriPotent activity reported[7]
Aminothiophene Derivatives Replacement of the nitro group with an amino groupVarious bacteriaEnhanced activity over nitro-analogs[1][8]
2-Chloro- and 2-Bromo-3,5-dinitrothiophenes Additional nitro group and halogen substitutionE. coli, Micrococcus luteusPredicted high activity[6]

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data for various nitrothiophene analogs reveals several key SAR trends:

  • The Nitro Group is Crucial for Activity: The presence of the nitro group is a strong determinant of antibacterial activity. However, its replacement with an amino group has been shown to enhance activity in some thiophene compounds, suggesting that the electronic properties and potential for metabolic activation are critical.[1][8]

  • Side Chain Modifications Significantly Impact Potency and Spectrum: As seen with IITR00803 and KTU-286, complex modifications to the side chain can lead to potent and broad-spectrum antibacterial activity.[2][4][5] The nature of the side chain influences factors such as cell permeability, interaction with efflux pumps, and binding to the target site.

  • Substitution on the Thiophene Ring Modulates Activity: The addition of other substituents, such as halogens or a second nitro group, can modulate the electronic properties of the thiophene ring and thereby influence biological activity.[6]

  • The α-Hydroxy Acid Moiety: While data on the direct impact of the α-hydroxy-acetic acid group is scarce, this functional group can be expected to influence the compound's polarity, solubility, and potential to chelate metal ions, which could be relevant for its mechanism of action.

Experimental Protocols

To ensure the reproducibility and comparability of biological efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key antimicrobial assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. D Inoculate each well of the microtiter plate with the prepared bacterial suspension. A->D B Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). C Dilute the inoculum to the final concentration in the appropriate broth medium. B->C C->D E Include positive (no compound) and negative (no bacteria) growth controls. D->E F Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 24 hours). E->F G Visually inspect the wells for turbidity (bacterial growth). F->G H The MIC is the lowest concentration of the compound at which no visible growth is observed. G->H MoA_Pathway cluster_entry Cellular Entry & Activation cluster_damage Cellular Damage A Nitrothiophene Prodrug (e.g., 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid) B Bacterial Nitroreductases (e.g., NfsA, NfsB) A->B Enters bacterial cell C Reactive Nitrogen Species (e.g., nitroso, hydroxylamino derivatives) B->C Reduction of nitro group D DNA Damage (Strand breaks, mutations) C->D E Protein Dysfunction (Enzyme inhibition) C->E F Membrane Disruption (Loss of potential, increased permeability) C->F G Bacterial Cell Death D->G E->G F->G

Caption: Proposed mechanism of action for nitrothiophene antibacterials.

This mechanism involves the following key steps:

  • Cellular Uptake: The nitrothiophene compound enters the bacterial cell.

  • Reductive Activation: Inside the bacterium, the nitro group is reduced by one or more nitroreductase enzymes. This is a critical step, and the susceptibility of a bacterial species can depend on the presence and activity of these enzymes.

  • Generation of Reactive Species: The reduction process generates highly reactive nitrogen intermediates, such as nitroso and hydroxylamino derivatives.

  • Macromolecular Damage: These reactive species are non-specific and can damage a variety of cellular components, including DNA (causing mutations and strand breaks), proteins (leading to enzyme inactivation), and the cell membrane (disrupting the membrane potential and integrity).

  • Cell Death: The cumulative damage to these essential cellular components ultimately leads to bacterial cell death.

Conclusion and Future Directions

The 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid scaffold represents a promising starting point for the development of novel antibacterial agents. While a comprehensive comparative dataset for a series of its direct analogs is not yet available, the existing literature on related nitrothiophene derivatives provides valuable insights into the structure-activity relationships governing their biological efficacy. The presence of the nitro group is a key driver of activity, and modifications to the side chain and substitutions on the thiophene ring offer avenues for optimizing potency, spectrum, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid analogs. This would enable a more precise elucidation of the SAR and the role of the α-hydroxy acid moiety. Furthermore, detailed mechanistic studies, including the identification of the specific nitroreductases involved in their activation and the primary cellular targets of the resulting reactive species, will be crucial for advancing these promising compounds towards clinical development.

References

  • Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. [Link]

  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. [Link]

  • Structure-activity relationships in nitrothiophenes. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. [Link]

  • Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. [Link]

  • A review of compounds derivatives with antimicrobial activities. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Design, synthesis and antimicrobial activity of usnic acid derivatives. [Link]

  • hydroxy-2-oxo-2h-chromen-4-yl) acetic acid hydrazide derivatives used as a potent biological agents. [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [Link]

  • Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid Analysis

Introduction & Mechanistic Context 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid (HNTAA, CAS No. 1547758-25-7) is a critical intermediate and potential degradation product in the synthesis of nitrothiophene-based pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid (HNTAA, CAS No. 1547758-25-7) is a critical intermediate and potential degradation product in the synthesis of nitrothiophene-based pharmaceuticals. Nitrothiophene derivatives are extensively investigated for their potent antimycobacterial properties, particularly in the development of novel agents against Mycobacterium tuberculosis[1]. However, the nitroheterocyclic pharmacophore carries inherent risks of mutagenicity and genotoxicity[2].

As a Senior Application Scientist, I emphasize that the stringent monitoring of related intermediates like HNTAA is a regulatory imperative. Accurate quantitation relies entirely on the quality of the reference standard used and the mechanistic soundness of the analytical method. This guide objectively compares the performance of different HNTAA reference standard grades and provides a self-validating analytical protocol for its precise quantitation.

Comparative Analysis of Reference Standard Grades

When establishing an impurity profile, the choice of reference standard directly impacts the accuracy, uncertainty, and regulatory compliance of your analytical method. We compare three primary tiers of HNTAA reference standards:

  • Certified Reference Materials (CRMs): Manufactured under strict ISO 17034 accreditation. They provide the highest level of metrological traceability, utilizing orthogonal methods (e.g., qNMR, HPLC, TGA, and Karl Fischer) to determine an absolute mass balance purity.

  • Secondary / Working Standards: Qualified in-house against a primary CRM. They offer a pragmatic balance between cost and reliability.

  • In-House Synthesized Standards: Custom-synthesized by the R&D team. While highly customizable (e.g., for generating stable isotope-labeled analogs for MS), they require exhaustive structural elucidation (NMR, HRMS, IR) and carry the highest risk of analytical bias if residual solvents or inorganic salts are not properly quantified.

Quantitative Comparison of Standard Grades
Standard GradeCertified PurityMetrological TraceabilityRelative CostBest Use Case
Certified Reference Material (CRM) >99.5% (Absolute Mass Balance)ISO 17034 / ISO 17025HighIND/NDA Regulatory Filings, Method Validation
Working / Secondary Standard >99.0% (Assay vs. Primary CRM)Traceable to Primary CRMMediumRoutine QC, Batch Release Testing
In-House Synthesized Variable (Requires full characterization)None (Internal validation only)Low (Material) / High (Labor)Early R&D, Custom Stable Isotope Labeling

Mechanistic Causality in Analytical Method Development

Analyzing HNTAA presents specific physicochemical challenges due to its polar carboxylic acid, secondary hydroxyl group, and highly conjugated nitrothiophene ring. Every parameter in our methodology is chosen based on these structural realities:

  • Chromatographic Retention: The carboxylic acid moiety (pKa ~3.5) causes severe peak tailing on standard reversed-phase columns at neutral pH. By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we suppress the ionization of the carboxylate. This ensures the molecule remains in its neutral state for optimal, reproducible partitioning into the C18 stationary phase.

  • Selective UV Detection: The extended conjugation of the nitro group with the thiophene ring shifts the UV absorption maximum into the near-UV range. Setting the detection wavelength to 320 nm provides exceptional selectivity, effectively rendering non-conjugated API matrix components "invisible" and drastically improving the signal-to-noise ratio.

  • Mass Spectrometry (ESI-MS): The presence of the carboxylic acid makes negative ion mode the most logical choice. The molecule readily deprotonates to form a highly stable [M-H]- precursor ion (m/z 202), allowing for sensitive MRM (Multiple Reaction Monitoring) quantitation without the need for complex adduct formation.

Self-Validating Experimental Protocol for HNTAA Quantitation

To ensure absolute trustworthiness, the following HPLC-UV/MS protocol is designed as a self-validating system incorporating mandatory System Suitability Testing (SST).

Step 1: Standard and Sample Preparation
  • Diluent Selection: Prepare a diluent of Methanol:Water (80:20, v/v). Causality: The high organic content prevents the hydrolysis of the active pharmaceutical ingredient (API) while ensuring complete solubilization of the polar HNTAA impurity.

  • Standard Preparation: Accurately weigh 10.0 mg of HNTAA CRM into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (100 µg/mL stock). Dilute to a working concentration of 1.0 µg/mL.

  • Sample Preparation: Dissolve the API sample in the diluent to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Conditions
  • Column: End-capped C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–2 min (5% B), 2–10 min (linear to 60% B), 10–12 min (60% B), 12–12.1 min (return to 5% B), 12.1–15 min (re-equilibration).

  • Flow Rate: 1.0 mL/min (split 1:4 post-column to the MS source).

  • Column Temperature: 35°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the HNTAA peak.

Step 3: System Suitability Test (SST) - The Self-Validation Mechanism

Before analyzing unknown samples, inject the 1.0 µg/mL working standard six times. The analytical run is only validated and permitted to proceed if the system meets the following criteria:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms adequate suppression of carboxylic acid ionization).

  • Resolution (Rs): ≥ 2.0 between HNTAA and the nearest API peak.

Analytical Workflow Visualization

HNTAA_Workflow Sample API Sample (Nitrothiophene Derivative) Extraction Solvent Extraction (MeOH:H2O 80:20) Sample->Extraction HPLC HPLC Separation (C18, Gradient Elution) Extraction->HPLC UV_Det UV Detection (320 nm for Nitro-aromatics) HPLC->UV_Det MS_Det ESI-MS/MS (Negative Ion Mode) HPLC->MS_Det Quant Quantitation vs. HNTAA Reference Standard UV_Det->Quant MS_Det->Quant Report Impurity Profiling Report Quant->Report

Analytical workflow for the extraction, separation, and quantitation of HNTAA impurities.

Conclusion

For the rigorous quantitation of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid, relying on ISO-accredited CRMs is paramount for regulatory filings, while secondary standards suffice for routine QC. By understanding the physicochemical properties of the nitrothiophene and alpha-hydroxy acid moieties, scientists can deploy the optimized, self-validating HPLC-UV/MS methodology outlined above to ensure uncompromising analytical integrity.

References

  • Alireza Foroumadi, Zahra Kiani, Fatemeh Soltani. "Antituberculosis agents VIII. Synthesis and in vitro antimycobacterial activity of alkyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates." Farmaco, 2003 Nov;58(11):1073-6.[Link]

  • AA Blocks Research Literature. "Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity."[Link]

Sources

Comparative

Analytical Validation of UV-Vis Spectrophotometry for 5-Nitro-2-thienyl Quantification: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently evaluate analytical strategies for novel drug candidates. The 5-nitro-2-thienyl moiety is a highly privileged pharmacophore, widely utilized in[1] and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate analytical strategies for novel drug candidates. The 5-nitro-2-thienyl moiety is a highly privileged pharmacophore, widely utilized in[1] and antibacterial therapeutics due to its potent redox-cycling capabilities. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for complex biological matrices, a rigorously validated UV-Vis spectrophotometric method offers a high-throughput, cost-effective alternative for bulk drug quantification and routine quality control. This guide provides an objective comparison between UV-Vis and HPLC, alongside a self-validating, [2] for the quantification of 5-nitro-2-thienyl derivatives.

The Analyte: Mechanistic Basis for UV-Vis Quantification

To design a robust analytical method, we must first understand the causality behind the analyte's physical properties. The 5-nitro-2-thienyl group consists of an electron-rich thiophene ring conjugated with a strongly electron-withdrawing nitro group. This push-pull electronic system significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Consequently, the molecule undergoes highly efficient


 and 

electronic transitions upon irradiation, yielding a distinct and intense absorption maximum (

) typically between 340 nm and 390 nm ()[3]. Because this absorption occurs in the near-UV to visible region, it is well-separated from the absorption bands of common pharmaceutical excipients and solvents (which typically absorb below 300 nm). This mechanistic feature is what allows UV-Vis spectrophotometry to achieve specificity comparable to chromatographic methods, provided that matrix interference is systematically evaluated.

Mechanism N1 5-Nitro-2-thienyl Moiety (Analyte) N2 Extended π-Conjugation (Thiophene Ring + Nitro Group) N1->N2 N3 π → π* and n → π* Transitions (Electron Excitation) N2->N3 N4 Strong UV-Vis Absorption (λmax ~350-400 nm) N3->N4

Figure 1: Photophysical mechanism of 5-nitro-2-thienyl UV-Vis absorption.

Comparative Analysis: UV-Vis Spectrophotometry vs. HPLC/UPLC

When selecting an analytical platform, researchers must balance sensitivity, throughput, and operational costs. Table 1 objectively compares a validated UV-Vis method against a standard HPLC-UV approach for 5-nitro-2-thienyl quantification.

Table 1: Performance Comparison for 5-Nitro-2-thienyl Quantification

ParameterUV-Vis SpectrophotometryHPLC/UPLC-UV
Primary Advantage High throughput, low operational costHigh resolution, multi-analyte separation
Specificity Moderate (relies on

isolation)
High (chromatographic separation)
Sensitivity (LOD) ~0.5 - 2.0 µg/mL~0.01 - 0.1 µg/mL
Analysis Time < 1 minute per sample5 - 15 minutes per sample
Instrument Cost Low ($3,000 - $10,000)High ($30,000 - $100,000+)
Best Use Case Bulk API quantification, dissolution studiesComplex biological matrices, impurity profiling
Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

A protocol is only as reliable as its validation framework. The following step-by-step methodology is designed as a self-validating system, ensuring that every experimental choice is justified and verified according to the latest [4].

Workflow A Method Development (Solvent & λmax Selection) B Specificity Testing (Matrix Interference) A->B C Linearity & Range (Calibration Curve) B->C D Accuracy & Recovery (Spike-Recovery Test) C->D E Precision (Intra-day & Inter-day) D->E F LOD & LOQ Determination (Signal-to-Noise) E->F G Validated Method (Routine Analysis) F->G

Figure 2: ICH Q2(R2) aligned UV-Vis method validation workflow for 5-nitro-2-thienyl.

Step 1: Solvent Selection and Spectral Scanning (Method Development)
  • Causality: The solvent must fully dissolve the 5-nitro-2-thienyl derivative without causing solvatochromic shifts that push the

    
     into regions of excipient interference. Dimethylformamide (DMF) or Methanol are often selected due to their excellent solubilization of [5].
    
  • Procedure:

    • Prepare a 10 µg/mL standard solution of the 5-nitro-2-thienyl derivative in a 1:1 mixture of DMF and Methanol.

    • Scan the solution from 200 nm to 600 nm using a double-beam UV-Vis spectrophotometer against a solvent blank.

    • Identify the

      
       (expected near 360-380 nm).
      
Step 2: Specificity and Matrix Interference
  • Causality: To prove the method is self-validating, we must demonstrate that the absorbance at

    
     is exclusively due to the analyte, not the formulation matrix.
    
  • Procedure:

    • Prepare a placebo solution containing all excipients/matrix components without the active 5-nitro-2-thienyl compound.

    • Scan the placebo under the exact same conditions.

    • Validation Check: The placebo must show negligible absorbance (< 0.01 AU) at the established

      
      .
      
Step 3: Linearity and Range
  • Causality: Ensures the detector's response is directly proportional to the analyte concentration within the intended operational range, adhering to the Beer-Lambert Law.

  • Procedure:

    • Prepare a series of standard solutions ranging from 2 µg/mL to 20 µg/mL (e.g., 2, 4, 8, 12, 16, 20 µg/mL).

    • Measure the absorbance of each solution at

      
       in triplicate.
      
    • Plot Absorbance vs. Concentration and calculate the linear regression equation (

      
      ) and correlation coefficient (
      
      
      
      ).
    • Validation Check:

      
       must be 
      
      
      
      .
Step 4: Accuracy (Spike-Recovery Test)
  • Causality: Confirms that the method recovers the true amount of analyte without systematic bias from the sample preparation process.

  • Procedure:

    • Spike known concentrations of the pure 5-nitro-2-thienyl standard into the sample matrix at three levels: 80%, 100%, and 120% of the target analytical concentration.

    • Extract and quantify the analyte using the established method.

    • Calculate the % Recovery:

      
      .
      
    • Validation Check: Recovery must fall between 98.0% and 102.0%.

Step 5: Precision (Intra-day and Inter-day)
  • Causality: Demonstrates the method's ruggedness and reproducibility over time and across different analytical runs.

  • Procedure:

    • Analyze six independent preparations of the 100% target concentration on the same day (Intra-day).

    • Repeat the analysis on three consecutive days (Inter-day).

    • Calculate the Relative Standard Deviation (%RSD) for the absorbance values.

    • Validation Check: %RSD must be

      
      .
      
Validation Data Presentation

To illustrate the expected outcome of this self-validating protocol, Table 2 summarizes typical validation data for a 5-nitro-2-thienyl derivative, demonstrating full compliance with ICH Q2(R2) criteria.

Table 2: Summary of UV-Vis Method Validation Parameters

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Linearity Range 2.0 – 20.0 µg/mLN/AValidated
Correlation Coefficient (

)
0.9994

Pass
Accuracy (Mean % Recovery) 99.8% (Range: 98.5 - 101.2%)98.0% – 102.0%Pass
Precision (Intra-day %RSD) 0.85%

Pass
Precision (Inter-day %RSD) 1.12%

Pass
Limit of Detection (LOD) 0.45 µg/mLSignal-to-noise

Validated
Limit of Quantitation (LOQ) 1.36 µg/mLSignal-to-noise

Validated
Conclusion

While chromatographic techniques offer unparalleled resolution, a meticulously validated UV-Vis spectrophotometric method provides a highly efficient, self-validating system for the quantification of 5-nitro-2-thienyl derivatives. By grounding the protocol in the photophysical causality of the analyte and adhering strictly to ICH Q2(R2) guidelines, researchers can achieve robust, trustworthy data that accelerates drug development workflows without unnecessary capital expenditure.

References
  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at:[Link]

  • Spectroscopic and HLCT Analysis on 4,7-Di(2-Thienyl)-2,1,3-Benzothiadiazole and Its Di-Substituted Derivatives . Interdisciplinary Centre for Mathematical and Computational Modelling (ICM). Available at:[Link]

  • UV Spectrophotometric Method Development and Validation for Estimation of Nitrofurantoin in Bulk and Tablet Dosage Form . International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]

  • Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

A Comparative Guide to the Chromatographic Purity Assessment of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Drug Development 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a key intermediate in the synthesis of various p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] The thiophene ring, a structural component of this molecule, is a recognized pharmacophore in numerous FDA-approved drugs.[3] Given its role in drug synthesis, ensuring the purity of this intermediate is paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[4] Regulatory bodies like the FDA and international standards such as the ICH guidelines mandate rigorous analytical method validation to guarantee the reliability of purity assessments.[5][6]

This guide compares two primary High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid: a standard Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and an advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.

Logical Workflow for Method Selection

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram outlines the logical workflow for choosing and validating a chromatographic method for purity assessment.

MethodSelection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Validation & Selection Compound Define Analyte Properties: 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (Polarity, UV absorbance, MW) Impurities Identify Potential Impurities: - Starting Materials - By-products - Degradants Compound->Impurities Synthesis Route Analysis RPHPLC Method 1: RP-HPLC-UV (Robust, Cost-Effective) Impurities->RPHPLC UPLCMS Method 2: UPLC-MS (High Sensitivity, Specificity) Impurities->UPLCMS Validation Method Validation (ICH Q2(R2)): - Specificity - Linearity - Accuracy - Precision - LOD/LOQ RPHPLC->Validation UPLCMS->Validation Comparison Performance Comparison: - Resolution - Run Time - Sensitivity Validation->Comparison Selection Select Optimal Method for Intended Purpose Comparison->Selection

Caption: Logical workflow for chromatographic method selection.

Comparison of Chromatographic Methods

The choice between RP-HPLC-UV and UPLC-MS depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of unknown impurities.

ParameterMethod 1: Reversed-Phase HPLC-UVMethod 2: UPLC-MS
Principle Separation based on hydrophobicity.Separation based on hydrophobicity with mass-based detection.
Stationary Phase C18 (Octadecylsilane)C18 (sub-2 µm particles)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Detection UV-Vis (e.g., 254 nm)Mass Spectrometry (e.g., ESI-)
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)[7]
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, provides mass-to-charge ratio for definitive identification.
Analysis Time Longer (typically 15-30 minutes)Shorter (typically < 5 minutes)[7]
Cost LowerHigher
Ideal Application Routine quality control, purity screening.Impurity profiling, identification of unknown degradants, trace analysis.[4]

Experimental Protocols

Method 1: Reversed-Phase HPLC-UV Protocol

This protocol outlines a standard RP-HPLC-UV method for the purity assessment of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid.

1. Materials and Reagents:

  • 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid reference standard and test sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar target concentration.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover.

  • Inject the standard solution in triplicate to verify system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.

Method 2: UPLC-MS Protocol

This protocol provides a more advanced UPLC-MS method for higher sensitivity and specificity.

1. Materials and Reagents:

  • Same as Method 1, but with UPLC-grade solvents.

  • UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size)

2. UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50-500

4. Standard and Sample Preparation:

  • Prepare standard and sample solutions as in Method 1, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the MS detector.

5. Analysis Procedure:

  • Equilibrate the UPLC-MS system.

  • Perform injections as described in the HPLC-UV method.

  • Process the data using appropriate software to identify and quantify the main component and any impurities based on their mass-to-charge ratios and retention times.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical chromatographic analysis workflow.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Accurate Weighing of Sample and Standard Dissolve Dissolution in Appropriate Solvent Weigh->Dissolve Filter Filtration (if necessary) Dissolve->Filter Inject Injection onto Chromatographic System Filter->Inject Separate Separation on Analytical Column Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification and Purity Calculation Integrate->Quantify Report Reporting of Results Quantify->Report

Caption: General workflow for chromatographic purity analysis.

Discussion and Causality Behind Experimental Choices

The selection of a C18 stationary phase for both methods is based on the non-polar nature of the thiophene ring and the overall moderate polarity of the analyte, making reversed-phase chromatography the most suitable separation mode.[8] The use of a formic acid modifier in the mobile phase is crucial for achieving good peak shape for the acidic analyte by suppressing the ionization of the carboxylic acid group.

The gradient elution is employed to ensure the timely elution of both the main analyte and any potential impurities which may have a wider range of polarities. For the UPLC-MS method, the smaller particle size of the stationary phase allows for faster separations and higher resolution, which is particularly beneficial for complex samples.[7]

The choice of negative ion mode (ESI-) for mass spectrometry is dictated by the acidic nature of the molecule, which readily deprotonates to form a [M-H]- ion, allowing for sensitive detection.

Conclusion and Recommendations

Both the RP-HPLC-UV and UPLC-MS methods are suitable for the purity assessment of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid.

  • For routine quality control and release testing , where speed and cost-effectiveness are important, the RP-HPLC-UV method provides a robust and reliable solution.

  • For in-depth impurity profiling, stability studies, and the identification of unknown degradants , the superior sensitivity and specificity of the UPLC-MS method are indispensable.[4]

It is crucial that any chosen method is fully validated according to ICH guidelines to ensure the accuracy and reliability of the results.[6][9] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

  • Profiling of Organic Acids During Fermentation by Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PubMed. (2007, July 1). PubMed. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. [Link]

  • Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector. Waters. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Validation of Impurity Methods, Part II. Chromatography Online. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. U.S. Environmental Protection Agency. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. [Link]

  • Dynamic Analysis of UPLC-MS/MS for Sugar and Organic Acid Components of Pears with Different Flesh Texture Types During Development. MDPI. [Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluatin - EPA. U.S. Environmental Protection Agency. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]

  • US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. [Link]

  • PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA Journals. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]

  • 2-(5-hydroxy-2-nitrophenyl)acetic acid (C8H7NO5). PubChemLite. [Link]

Sources

Comparative

Structural Confirmation of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid: A Comparative Guide to Analytical Modalities

An in-depth technical comparison guide for the structural validation of chiral heteroaromatic compounds, written for researchers, analytical chemists, and drug development professionals. Executive Summary & The Analytica...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the structural validation of chiral heteroaromatic compounds, written for researchers, analytical chemists, and drug development professionals.

Executive Summary & The Analytical Challenge

2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a highly functionalized chiral


-hydroxy acid. Molecules bearing the 5-nitro-2-thienyl moiety are widely recognized in medicinal chemistry as potent pharmacophores, frequently exhibiting significant antimicrobial and cytotoxic properties[1].

However, this specific molecular architecture presents a multifaceted analytical challenge during drug development:

  • Chirality at C2 : The absolute stereochemistry at the

    
    -carbon dictates the molecule's biological target affinity.
    
  • Conjugated Electronics : The electron-withdrawing nitro group strongly conjugates with the thiophene

    
    -system, influencing bond lengths and molecular planarity[2].
    
  • Complex Hydrogen Bonding : The presence of both a carboxylic acid and an

    
    -hydroxyl group creates competing hydrogen-bond donors and acceptors, leading to complex solid-state packing[3].
    

While standard spectroscopic techniques are necessary for routine batch-to-batch connectivity checks, they fall short of providing definitive 3D spatial resolution. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical modalities, demonstrating why SC-XRD remains the gold standard for the structural confirmation of chiral nitro-thiophene derivatives.

Objective Comparison of Analytical Modalities

To establish a self-validating structural profile, researchers must understand the limitations and outputs of each analytical tool. The table below summarizes the quantitative and qualitative performance of SC-XRD compared to standard alternatives.

Analytical ModalityPrimary OutputStereochemical Resolution3D Packing & Intermolecular DataSample RequirementData Acquisition Time
SC-XRD (Product) Absolute 3D atomic coordinates, bond lengths, and angles. Definitive (via Flack parameter). Comprehensive (H-bond networks,

-stacking).
Single high-quality crystal (50–150

m).
12–24 hours.
1D/2D NMR Bulk connectivity, proton environments, and molecular dynamics.Relative only (requires chiral derivatizing agents for absolute).None (solution-state averages out packing).5–10 mg (dissolved in deuterated solvent).1–4 hours.
HRMS (LC-MS) Exact mass, isotopic distribution, and fragmentation patterns.None (enantiomers have identical mass spectra).None (gas-phase ionization).< 1

g.
Minutes.
FT-IR Functional group identification (e.g., NO

, OH, C=O).
None.Minimal (shifts can hint at H-bonding strength).1–2 mg (solid or neat).Minutes.

Verdict : While NMR and HRMS confirm what the molecule is, only SC-XRD definitively proves how the molecule is arranged in 3D space.

Deep Dive: SC-XRD Experimental Protocol

To ensure scientific integrity, the following protocol outlines a self-validating system for the crystallization, data collection, and refinement of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Procedure : Dissolve 10 mg of the >99% pure compound in a minimal volume of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing hexane (antisolvent). Allow to sit undisturbed at 20 °C for 3–5 days.

  • Mechanistic Causality : The polar carboxylic and hydroxyl groups require a moderately polar solvent (ethyl acetate) for dissolution. The slow vapor diffusion of the non-polar antisolvent (hexane) gently lowers the dielectric constant of the mixture. This slow thermodynamic transition promotes the nucleation of a single, highly ordered crystal rather than the rapid precipitation of twinned microcrystalline powder.

Step 2: Data Collection
  • Procedure : Select a crystal devoid of visible cracks under polarized light. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's nitrogen cryostream set to 160 K[4].

  • Mechanistic Causality :

    • Cryo-cooling: Cooling to 160 K minimizes atomic thermal vibrations (atomic displacement parameters), yielding sharper diffraction spots and higher-resolution data[4].

    • Radiation Choice: Use Cu-K

      
       radiation (
      
      
      
      = 1.54184 Å)
      instead of Mo-K
      
      
      . For a "light-atom" molecule (containing only C, H, N, O, S), Cu radiation maximizes the anomalous dispersion signal of the sulfur and oxygen atoms. This mathematically robust signal is critical for calculating an accurate Flack parameter to definitively assign the absolute configuration of the C2 chiral center[4].
Step 3: Structure Solution and Refinement
  • Procedure : Solve the crystal structure using direct methods (e.g., ShelXT) and refine using Least Squares minimization (ShelXL)[4]. Refine all non-hydrogen atoms anisotropically.

  • Self-Validating Checks :

    • Hydrogen atoms involved in strong H-bonds (COOH, OH) must be located in the difference Fourier map and refined isotropically to confirm the hydrogen bonding network[4].

    • The final model is validated if

      
      , 
      
      
      
      , the Goodness-of-Fit (GooF) is near 1.0, and the Flack parameter is
      
      
      .

Workflow N1 1. Sample Prep (>99% Purity) N2 2. Crystal Growth (Vapor Diffusion) N1->N2 N3 3. SC-XRD Data (Cu-Kα Radiation) N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Refinement (Flack Parameter) N4->N5

Caption: Self-validating SC-XRD analytical workflow for structural confirmation.

Mechanistic Insights: Solid-State Packing & Hydrogen Bonding

The solid-state architecture of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is governed by a strict hierarchy of intermolecular forces.

  • Primary Interactions (Dimerization) : The carboxylic acid moieties are highly likely to form centrosymmetric dimers via strong O-H···O hydrogen bonds, a classic

    
     graph-set motif common in 
    
    
    
    -hydroxy acids.
  • Secondary Interactions (Lattice Stabilization) : The

    
    -hydroxyl group acts as a secondary hydrogen bond donor. Because the nitro group attached to the thiophene ring is strongly conjugated with the 
    
    
    
    -system (evidenced by shortened N-C bond distances), it becomes a highly polarized hydrogen bond acceptor[2]. Weak intermolecular C-H···O and O-H···O interactions between the hydroxyl/thiophene protons and the nitro oxygens link the dimers into extended 1D chains or 2D sheets along the crystallographic axes[2][3].

Understanding this packing logic is not merely an academic exercise; these exact intermolecular forces dictate the compound's bulk density, melting point, and dissolution rate—critical parameters for downstream formulation and bioavailability.

HBonding M1 Molecule A (Carboxyl Donor) M2 Molecule B (Carboxyl Acceptor) M1->M2 Strong O-H...O (Centrosymmetric Dimer) M2->M1 Strong O-H...O M3 Molecule C (Nitro Group) M4 Molecule A (Alpha-Hydroxyl) M4->M3 Weak C-H...O / O-H...O (Crystal Packing)

Caption: Hierarchical intermolecular hydrogen bonding network driving crystal packing.

Conclusion

For the rigorous structural confirmation of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid, SC-XRD significantly outperforms NMR, HRMS, and FT-IR. By utilizing Cu-K


 radiation and low-temperature data collection, researchers can confidently resolve the absolute stereochemistry of the C2 chiral center and map the complex hydrogen-bonding network driven by the nitro-thiophene and 

-hydroxy acid moieties. This level of structural self-validation is indispensable for advancing such pharmacophores through the preclinical development pipeline.

References

  • Synthesis of novel N-substituted

    
    -amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens 
    Source: PLOS One / PubMed Central (PMC)
    URL:[Link][4]
    
  • Chemical structures and code of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives Source: ResearchGate URL: [Link][1]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline Source: Acta Crystallographica Section E / PubMed Central (PMC) URL:[Link][2]

  • Synthesis of novel N-substituted

    
    -amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens 
    Source: PLOS One
    URL:[Link][3]
    

Sources

Validation

A Guide to Inter-Laboratory Comparison of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid Assay Results

Abstract This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison (ILC) for the assay of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. Accurate and reproducible quantificat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison (ILC) for the assay of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. Accurate and reproducible quantification of this compound is critical in various research and development settings. This document outlines a detailed experimental protocol, statistical analysis of the results, and best practices for ensuring the reliability and comparability of data across different laboratories. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to assess and improve the consistency of their analytical methods.

Introduction

2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a molecule of interest in pharmaceutical research and development. The ability to accurately and consistently measure its concentration is paramount for ensuring product quality, safety, and efficacy.[1][2] Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of a robust quality assurance program.[3][4][5] They provide an objective means to assess the performance of analytical methods and the competence of laboratory personnel.[3][6][7]

This guide is designed to walk you through the process of establishing and participating in an ILC for this specific assay. We will delve into the critical aspects of study design, sample preparation, a standardized analytical method, and the statistical tools necessary for a meaningful interpretation of the results. The ultimate goal is to foster confidence in the data generated by different laboratories, thereby facilitating collaboration and accelerating scientific progress.

The Importance of Inter-Laboratory Comparison

The primary objectives of an ILC are multifaceted and crucial for maintaining high standards in analytical testing:

  • Performance Evaluation: ILCs provide an external and unbiased assessment of a laboratory's testing proficiency.[5][6]

  • Method Validation: They serve as a practical validation of an analytical method's reproducibility when performed by different analysts in different environments.[2][8]

  • Identification of Methodological Issues: Discrepancies in results can highlight potential issues with a method's robustness or clarity.

  • Building Confidence: Successful participation in ILCs demonstrates a laboratory's commitment to quality and enhances the credibility of its results.[3]

  • Regulatory Compliance: For many industries, participation in proficiency testing is a mandatory requirement for accreditation and regulatory submissions.[1][5]

Experimental Design and Methodology

A well-structured experimental design is fundamental to the success of any ILC. This section outlines a recommended protocol for the analysis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid.

Study Coordination and Sample Preparation

A central coordinating laboratory should be designated to prepare and distribute the test samples. To ensure homogeneity and stability, a single batch of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid should be used to prepare a stock solution. This stock is then used to create several test samples at different concentration levels, including a blank. Samples should be coded to blind the participating laboratories to the expected concentrations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is recommended for the quantification of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid. The following is a detailed, step-by-step methodology.

3.2.1. Materials and Reagents

  • 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3.2.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the test samples.

  • Sample Preparation: Dilute the received test samples with the mobile phase to fall within the calibration curve range. Filter the diluted samples through a 0.45 µm syringe filter before injection.

Data Reporting

Participating laboratories should report their results for each sample in triplicate. The report should include the individual measurements, the mean concentration, the standard deviation, and a copy of the chromatograms.

Statistical Analysis of Inter-Laboratory Results

The statistical analysis of ILC data is crucial for evaluating laboratory performance. The z-score is a widely accepted and robust statistical tool for this purpose, as outlined in ISO 13528.[9][10][11]

Calculation of the Assigned Value (x)

The assigned value is the best estimate of the true concentration of the analyte in the test sample. This can be determined by a reference laboratory with a highly validated method or by calculating the robust mean of the results from all participating laboratories.

Calculation of the Standard Deviation for Proficiency Assessment (σ)

The standard deviation for proficiency assessment represents the expected variability of the measurements among the laboratories. This can be determined from previous ILC rounds or from a collaborative study to validate the analytical method.

Calculation of the Z-Score

The z-score for each laboratory's result is calculated using the following formula:

z = (x - X) / σ

Where:

  • z is the z-score

  • x is the result from the participating laboratory

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

Interpretation of Z-Scores

The interpretation of z-scores provides a clear indication of a laboratory's performance:[9][11]

  • |z| ≤ 2.0: Satisfactory performance. The result is considered acceptable.

  • 2.0 < |z| < 3.0: Questionable performance. This serves as a warning signal, and the laboratory should investigate potential causes for the deviation.

  • |z| ≥ 3.0: Unsatisfactory performance. This is an action signal, and the laboratory must conduct a thorough investigation and implement corrective actions.

Data Presentation and Visualization

Clear and concise presentation of the ILC results is essential for easy interpretation.

Summary of Hypothetical ILC Results
Laboratory IDSample A (mg/mL)Sample B (mg/mL)Sample C (mg/mL)
Lab 010.4950.9981.502
Lab 020.5101.0201.530
Lab 030.4880.9851.480
Lab 040.5251.0551.580
Lab 050.5011.0051.510
Assigned Value 0.500 1.000 1.500
Std. Dev. (σ) 0.010 0.020 0.030
Calculated Z-Scores
Laboratory IDSample A Z-ScoreSample B Z-ScoreSample C Z-ScorePerformance
Lab 01-0.50-0.100.07Satisfactory
Lab 021.001.001.00Satisfactory
Lab 03-1.20-0.75-0.67Satisfactory
Lab 042.502.752.67Questionable
Lab 050.100.250.33Satisfactory

Visualizing the ILC Workflow and Logic

Visual diagrams can aid in understanding the complex processes involved in an ILC.

ILC_Workflow cluster_Coordination Phase 1: Coordination cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Statistical Evaluation A Designate Coordinating Lab B Prepare & Homogenize Bulk Sample A->B C Create & Code Test Samples B->C D Distribute Samples to Participants C->D E Receive & Log Samples D->E F Prepare Standards & Samples E->F G Perform HPLC Analysis F->G H Report Results in Triplicate G->H I Collect Data from All Labs H->I J Calculate Assigned Value (X) I->J K Calculate Std. Dev. for PT (σ) I->K L Calculate Z-Scores for Each Lab J->L K->L M Interpret Z-Scores & Assess Performance L->M

Caption: High-level workflow for the inter-laboratory comparison process.

ZScore_Logic cluster_Inputs Input Data cluster_Calculation Calculation cluster_Interpretation Performance Interpretation LabResult Lab Result (x) ZScore Z-Score = (x - X) / σ LabResult->ZScore AssignedValue Assigned Value (X) AssignedValue->ZScore StdDev Std. Dev. for PT (σ) StdDev->ZScore Satisfactory Satisfactory |z| ≤ 2.0 ZScore->Satisfactory If True Questionable Questionable 2.0 < |z| < 3.0 ZScore->Questionable If True Unsatisfactory Unsatisfactory |z| ≥ 3.0 ZScore->Unsatisfactory If True

Caption: Logical flow for Z-Score calculation and interpretation.

Conclusion and Best Practices

A successful inter-laboratory comparison hinges on meticulous planning, clear communication, and a commitment to quality from all participants. Here are some key takeaways and best practices:

  • Detailed Protocol: A clear and unambiguous protocol is essential to minimize variability arising from procedural differences.

  • Homogeneous and Stable Samples: The integrity of the test samples is paramount for a fair comparison.

  • Timely Reporting: Adherence to reporting deadlines is crucial for the timely analysis and dissemination of results.

  • Confidentiality: The identity of participating laboratories should be kept confidential in the final report.

  • Corrective Action and Follow-up: Laboratories with questionable or unsatisfactory results should conduct a thorough root cause analysis and implement corrective actions. A follow-up ILC may be necessary to verify the effectiveness of these actions.

By embracing the principles and methodologies outlined in this guide, the scientific community can enhance the reliability and consistency of analytical data for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid, ultimately contributing to more robust and reproducible research outcomes.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Google Vertex AI Search.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • Z-Score in Proficiency Testing: Understanding ISO 13528. (2025, June 12). Shapypro.com.
  • ISO 13528:2022. (n.d.). International Organization for Standardization.
  • Alternative Statistical Analysis of Interlaboratory Comparison Measurement Results. (n.d.). IMEKO.
  • Proficiency Testing Schemes. (n.d.). i2 Analytical Services.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Using proficiency testing in the analytical laboratory. (n.d.). LGC Group.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). pharmaerudition.org.
  • A Guide to Inter-Laboratory Comparison of MCPB Analytical Methods. (n.d.). Benchchem.
  • Understanding PT performance assessment. (n.d.). Eurachem.
  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). CNKI.
  • Proficiency Testing Program. (n.d.). AOAC INTERNATIONAL.
  • INTERNATIONAL STANDARD ISO 13528. (n.d.). standards.iteh.ai.
  • Proficiency testing schemes. (n.d.). Eurachem.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org.
  • Proficiency Testing Schemes. (2025, December 18). Government Laboratory.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer.
  • OUR CHOICE TO FULLY ALIGN WITH ISO 13528 – NEW EVALUATION CRITERIA. (2024, March 25). Test Veritas.
  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. (n.d.). Centro Nacional de Metrología.
  • Interlaboratory comparisons. (n.d.). Joint Research Centre - European Commission.
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). Ethiopian Accreditation Service.
  • VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). (n.d.). VAMAS.

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Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

The following guide details the operational safety and disposal protocols for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid . Advisory: This compound is a specialized intermediate, often associated with the synthesis or deg...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid .

Advisory: This compound is a specialized intermediate, often associated with the synthesis or degradation of beta-lactam antibiotics (e.g., Temocillin/Ticarcillin derivatives).[1] Due to the presence of a nitro group on a thiophene ring , it possesses energetic potential significantly higher than standard organic acids.[1] Treat this substance as a potential explosive hazard until proven otherwise.

[1]

Part 1: Chemical Hazard Profile & Risk Assessment

Before handling waste, you must understand the specific molecular risks that dictate the disposal path.[1] This is not standard "organic waste."

FeatureHazard MechanismOperational Implication
Nitro Group (-NO₂) Energetic/Explosive: Nitro-thiophenes are less stable than nitro-benzenes. They can be shock-sensitive or deflagrate upon heating.NEVER distill or heat to dryness. Do not use metal spatulas (spark risk).
Thiophene Ring Toxic/Environmental: Thiophene derivatives are often aquatic toxins and generate sulfur oxides (SOx) upon combustion.Zero-drain disposal. Must be incinerated with scrubbers.

-Hydroxy Acid
Corrosive/Chelating: The carboxylic acid and adjacent hydroxyl group make this a strong chelator and corrosive agent (pH < 2 in solution).Segregate from Bases: Mixing with strong bases (NaOH) causes exothermic neutralization, potentially triggering the nitro group.[1]
Critical Safety Directive

Do not mix this waste with general organic solvents (e.g., acetone, methanol) in a central carboy. The heat of mixing or reaction with other waste constituents (oxidizers/reducers) can trigger a thermal runaway or explosion.[1]

Part 2: Pre-Disposal Stabilization & Segregation

Objective: Isolate the compound to prevent accidental initiation before professional pickup.

Assessment
  • State: Is the waste a solid (pure powder) or a solution (reaction mixture)?

  • Purity: Is it mixed with transition metals (e.g., Pd, Pt from hydrogenation)? Nitro compounds + Metal catalysts = High Fire Risk.

Segregation Protocol

Create a dedicated waste stream. Do not combine with the lab's main "Organic Waste" stream.

  • Stream Classification: High-Hazard / Reactive / Energetic

  • Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid glass if possible (shrapnel risk), but glass is acceptable if secondary containment is used.[1]

  • Stabilization (Liquids): If the material is in solution, ensure the solvent is compatible (e.g., water/acetonitrile).[1] Do not allow it to dry out, as dry nitro-thiophene crystals are more shock-sensitive.[1]

  • Stabilization (Solids): If disposing of pure solid, dampen slightly with a high-flashpoint compatible solvent (like water or mineral oil) only if your specific internal EHS protocols allow "wetted explosives." Otherwise, dispose of dry solid in a separate, anti-static container.[1]

Part 3: Step-by-Step Disposal Workflow

Follow this self-validating workflow to ensure compliance and safety.

Step 1: Preparation
  • Don PPE: Nitrile gloves (double gloved), safety goggles, flame-resistant lab coat.[1]

  • Work inside a chemical fume hood. Ensure the sash is at the working height.

  • Prepare a dedicated waste container (HDPE preferred).

Step 2: Transfer
  • For Solids: Use a plastic or Teflon spatula (non-sparking). Gently transfer the solid into the waste container. Do not scrape the sides of the original vessel vigorously.

  • For Liquids: Pour slowly using a funnel to avoid splashing.

  • Rinsing: Rinse the original container with a minimal amount of compatible solvent (e.g., Ethanol).[1] Add this rinse to the same dedicated waste container.

Step 3: Labeling (Critical)

Standard "Hazardous Waste" labels are insufficient. You must add a specific warning.[2][3]

  • Primary Label: Hazardous Waste.[3]

  • Constituents: 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid (100%).

  • Hazard Checkboxes: Toxic, Corrosive, Reactive/Explosive .[1]

  • Supplemental Text: "NITRO-THIOPHENE DERIVATIVE. POTENTIAL SHOCK SENSITIVE. DO NOT CONSOLIDATE."

Step 4: Storage & Handoff[2][5][6]
  • Store the container in a Satellite Accumulation Area (SAA) .

  • Keep away from heat sources, direct sunlight, and vibrations (e.g., do not place near a centrifuge or vacuum pump).[1]

  • Contact your EHS / Waste Disposal Contractor (e.g., Veolia, Clean Harbors) and declare the waste as a "Nitro-aromatic compound requiring high-temperature incineration." [1]

Part 4: Visual Decision Matrix (Disposal Logic)

This diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid CheckState Check State Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid/Solution CheckState->Liquid SegregatePure Segregate: High Hazard Organic (Do Not Mix) Solid->SegregatePure CheckMetals Contains Metals? (Pd, Pt, Fe) Liquid->CheckMetals Yes Yes CheckMetals->Yes Yes No No CheckMetals->No No SegregateMetal Segregate: Pyrophoric/Reactive Keep Wet Labeling Labeling: 'Nitro-Thiophene - Reactive' SegregateMetal->Labeling SegregatePure->Labeling Disposal Disposal Method: High-Temp Incineration Labeling->Disposal Yes->SegregateMetal No->SegregatePure

Figure 1: Decision matrix for the segregation and disposal of nitro-thiophene derivatives.[2] Note the critical check for metal catalysts, which increases fire risk.

Part 5: Regulatory & Emergency Context[2]

Regulatory Classification (US EPA / RCRA)

While this specific CAS may not be explicitly listed on the P-list or U-list, it defaults to Characteristic Hazardous Waste due to its properties.

  • D001 (Ignitable): If in a flammable solvent.

  • D003 (Reactive): Applicable due to the nitro-thiophene explosivity potential.

  • Disposal Code: Recommend coding as D003 to ensure the disposal facility treats it with maximum caution.

Emergency Procedures
  • Spill (Solid): Do not sweep vigorously (static/friction risk). Wet the spill with water/surfactant to desensitize, then scoop with a plastic shovel into a waste pail.[1]

  • Spill (Liquid): Absorb with inert material (Vermiculite or Sand). Do not use paper towels or sawdust (combustibles + nitro compounds = fire hazard).

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes. Nitro compounds can be absorbed through skin.

    • Eyes: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • BenchChem. (2025).[3] Safe Disposal of Nitro-thiophene Derivatives. (General guidance on nitro-aromatic handling).

  • PubChem. (n.d.). Compound Summary: Nitrothiophene Derivatives. National Library of Medicine.

Sources

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